Salaspermic Acid
Description
This compound has been reported in Salacia chinensis, Tripterygium wilfordii, and other organisms with data available.
from Tripterygium wilfordii; inhibitor of HIV reverse transcriptase & HIV replication in H9 lymphocyte cells; RN given refers to 3beta,20alpha-isomer; RN for cpd without isomeric designation not avail 6/92; RN from Chem Index Guide 1991; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-19-29-9-7-20-26(4,21(29)8-10-30(19,33)34-18-29)14-16-28(6)22-17-25(3,23(31)32)12-11-24(22,2)13-15-27(20,28)5/h19-22,33H,7-18H2,1-6H3,(H,31,32)/t19-,20+,21+,22-,24-,25-,26-,27-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXENWDWQTWYUGY-UUZWCOCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C23CCC4C(C2CCC1(OC3)O)(CCC5(C4(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@]1(OC3)O)(CC[C@@]5([C@@]4(CC[C@@]6([C@H]5C[C@](CC6)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71247-78-4 | |
| Record name | Salaspermic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71247-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Guide: Isolation and Characterization of Salaspermic Acid from Salacia macrosperma
Introduction
Salaspermic acid is a hexacyclic triterpenoid first isolated from the root and stem wood of Salacia macrosperma Wight, a rambling shrub from the Celastraceae family found in Western peninsular India.[1][2] It has also been isolated from Tripterygium wilfordii.[3] Structurally, it is identified as (3β,20α)-3,24-Epoxy-3-hydroxy-D:A-friedooleanan-29-oic acid.[3][4] This compound has garnered significant interest due to its notable biological activities, particularly as an inhibitor of HIV-1 reverse transcriptase and HIV replication in H9 lymphocyte cells.[3][5][6] This guide provides a comprehensive overview of the isolation and characterization of this compound, presenting detailed experimental protocols, quantitative data, and workflow visualizations.
Physicochemical and Spectroscopic Data
The identity and purity of the isolated this compound are confirmed through various analytical techniques. The key physicochemical properties and spectroscopic data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₄ | [3][6] |
| Molecular Weight | 472.7 g/mol | [3][6] |
| Melting Point | 335°C | [1][6] |
| Appearance | Crystalline solid | [1] |
| IUPAC Name | (1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracosane-11-carboxylic acid | [3] |
| CAS Number | 71247-78-4 | [4][6] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| IR (Infrared) | νₘₐₓ 3440 cm⁻¹ (hydroxyl), 1690 cm⁻¹ (carboxyl) | [1] |
| ¹³C-NMR | δ (ppm): 181.38 (s), 106.03 (s), 73.57 (d), 57.43 (d), 54.02 (d), 47.22 (s), 44.85 (d), 40.76 (s), 39.64 (s), 39.36 (s), 39.20 (t), 37.71 (s), 37.50 (t), 36.76 (t), 34.88 (t), 34.11 (t), 32.33 (q), 32.14 (q), 30.97 (t), 30.55 (t), 30.52 (s), 29.74 (t), 29.58 (t), 20.59 (t), 19.64 (t), 18.13 (q), 16.95 (q), 16.80 (q), 8.59 (q) | [7] |
| MS (Mass Spec) | m/z: [M]⁺ 472, 454, 426, 395, 370, 318, 302, 289, 287, 259, 249, 235, 207, 203, 189, 150, 125, 109 | [7] |
| Elemental Analysis | Found: C, 74.6-74.7%; H, 10.4-10.6% | [1] |
Experimental Protocol: Isolation
The following protocol is based on the methodology described by N. I. Viswanathan for the isolation of this compound from Salacia macrosperma.[1]
Plant Material Preparation
-
Collect root-wood or stem-wood from Salacia macrosperma.
-
Air-dry the plant material thoroughly.
-
Grind the dried material into a fine powder. For the reference study, 20 kg of powdered wood was used.[1]
Extraction
-
Defatting: Extract the powdered wood with hexane to remove non-polar constituents like fats and sterols. This step is crucial for minimizing interference in subsequent stages.[1]
-
Primary Extraction: Following hexane extraction, subject the defatted plant material to extraction with hot ethyl acetate (EtOAc). Perform this extraction three times to ensure maximum yield of the target compound.[1]
Isolation and Purification
-
Concentration & Precipitation: Combine the ethyl acetate extracts and concentrate the solution under reduced pressure.
-
Store the concentrated extract in an ice-chest for one week. During this period, a solid precipitate will form.[1]
-
Crystallization: Collect the solid precipitate and perform recrystallization using a solvent system of excess chloroform-methanol (CHCl₃-MeOH). This step yields purified crystals of this compound.[1]
-
From 20 kg of starting material, a yield of approximately 1.2 g of this compound was reported.[1]
Experimental Protocol: Structure Elucidation
The structure of the isolated compound was established as 24-hydroxy-3-oxofriedelan-29-oic acid hemiacetal (this compound) through spectral analysis and confirmed by X-ray crystallography of a derivative.[1][2]
-
Spectroscopy: Perform IR, ¹³C-NMR, and Mass Spectrometry analyses on the purified crystals. The expected data should align with the values presented in Table 2.
-
Chemical Derivatization (for confirmation): The original study involved the creation of an ester derivative (by reacting with diazomethane) and a diol (via NaBH₄ reduction) to further probe the structure.[1]
-
X-ray Crystallography: For unequivocal structure confirmation, single-crystal X-ray diffraction analysis can be performed. The original confirmation was achieved through an X-ray study of a derivative compound obtained after a sequence involving the enlargement of ring E.[1][2]
Biological Activity
This compound has been identified as a potent antiviral agent. Key reported activities include:
-
Anti-HIV Activity: It functions as an inhibitor of HIV-1 reverse transcriptase.[3][5]
-
HIV Replication Inhibition: The compound has been shown to inhibit the replication of HIV in H9 lymphocyte cells.[3][5][6]
A structure-activity relationship study indicated that the acetal linkage in ring A and the carboxyl group in ring E may be essential for its anti-HIV activity.[5]
References
- 1. This compound, a new triterpene acid from Salacia macrosperma Wight - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. This compound, a new triterpene acid from Salacia macrosperma Wight - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C30H48O4 | CID 44593364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 71247-78-4 [amp.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
Salaspermic Acid (CAS No. 71247-78-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salaspermic acid, a naturally occurring hexacyclic triterpenoid, has garnered scientific interest primarily for its anti-HIV activity.[1][2] Isolated from plant species such as Salacia macrosperma and Tripterygium wilfordii, this compound has been identified as an inhibitor of HIV-1 reverse transcriptase.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activity, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers in natural product chemistry, virology, and drug discovery.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C₃₀H₄₈O₄.[2][3] Its structure features a D:A-friedooleanan-29-oic acid backbone substituted with a hydroxy group at position 3 and an epoxy group across positions 3 and 24 (in the 3β,20α stereoisomer configuration).[2] This intricate structure contributes to its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 71247-78-4 | [3] |
| Molecular Formula | C₃₀H₄₈O₄ | [2][3] |
| Molecular Weight | 472.7 g/mol | [2] |
| IUPAC Name | (1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.0¹﹐¹⁸.0⁴﹐¹⁷.0⁵﹐¹⁴.0⁸﹐¹³]tetracosane-11-carboxylic acid | [2] |
| Melting Point | 335 °C | [3] |
| XLogP3-AA | 7.2 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Table 2: Spectroscopic Data for this compound
| Data Type | Key Features | Source |
| ¹H NMR | Data not readily available in searched literature. | |
| ¹³C NMR | Data not readily available in searched literature. | |
| Mass Spectrometry | Data on specific fragmentation patterns not readily available in searched literature. |
Note: Detailed ¹H and ¹³C NMR and mass spectrometry fragmentation data for this compound are not extensively reported in the currently available scientific literature.
Biological Activity
The primary reported biological activity of this compound is its inhibitory effect on the Human Immunodeficiency Virus (HIV).
Anti-HIV Activity
This compound has been shown to inhibit the replication of HIV in H9 lymphocyte cells.[4][5] This activity is attributed to its ability to inhibit the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral life cycle.[2][5]
Table 3: In Vitro Anti-HIV Activity of this compound
| Assay | Cell Line | IC₅₀ | CC₅₀ | Selectivity Index (SI) | Source |
| HIV Replication | H9 lymphocytes | 10 µM | Not Reported | Not Reported | [4] |
Note: The 50% cytotoxic concentration (CC₅₀) and therefore the selectivity index (SI = CC₅₀/IC₅₀) have not been reported in the reviewed literature, which is a critical parameter for assessing the therapeutic potential of an antiviral compound.
Potential Anti-Inflammatory and Antioxidant Activities
While direct studies on the anti-inflammatory and antioxidant properties of this compound are limited in the available literature, related compounds and extracts from its source plants, Tripterygium wilfordii, have demonstrated such activities. For instance, other natural products have been shown to modulate inflammatory pathways like NF-κB and antioxidant response pathways like Nrf2. However, it is crucial to note that this does not provide direct evidence for this compound's activity in these areas, and further research is warranted.
Experimental Protocols
Isolation of this compound from Tripterygium wilfordii
A general procedure for the isolation of triterpenes from the roots of Tripterygium wilfordii is outlined below. It is important to note that specific optimization may be required for the targeted isolation of this compound.
Experimental Workflow: Isolation of Triterpenes from Tripterygium wilfordii
Caption: General workflow for the isolation of triterpenoids from Tripterygium wilfordii.
Methodology:
-
Extraction: The powdered roots of Tripterygium wilfordii are extracted with 95% ethanol under reflux conditions. This is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned with an organic solvent such as ethyl acetate. The organic layer, which will contain the triterpenoids, is collected.
-
Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient of solvents (e.g., hexane-ethyl acetate) is used to elute the compounds.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions rich in this compound are combined and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
HIV-1 Reverse Transcriptase Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of a compound against HIV-1 reverse transcriptase.
Experimental Workflow: HIV-1 Reverse Transcriptase Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C30H48O4 | CID 44593364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-aids agents, 6. This compound, an anti-HIV principle from Tripterygium wilfordii, and the structure-activity correlation with its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Salaspermic Acid: A Technical Review of its Anti-HIV Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salaspermic acid is a naturally occurring hexacyclic triterpenoid that has garnered attention for its potential as an antiviral agent.[1] Isolated from the medicinal plants Salacia macrosperma and Tripterygium wilfordii, this compound has demonstrated inhibitory effects against the Human Immunodeficiency Virus (HIV).[1] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its biological activity, mechanism of action, and the experimental protocols used to elucidate its properties. All quantitative data has been summarized in structured tables, and key experimental workflows are visualized using diagrams.
Chemical and Physical Properties
This compound is chemically defined as (3β,20α)-3,24-Epoxy-3-hydroxy-D:A-friedooleanan-29-oic acid. Its structure is characterized by a friedelane-type triterpenoid skeleton.
| Property | Value |
| Molecular Formula | C30H48O4 |
| Molecular Weight | 472.7 g/mol |
| CAS Number | 71247-78-4 |
Biological Activity
The primary biological activity of this compound reported in the literature is its inhibitory effect on HIV.
Anti-HIV Activity
This compound has been shown to inhibit the replication of HIV in H9 lymphocyte cells.[2][3] It also exhibits a cytotoxic effect on uninfected H9 cells at higher concentrations.[3]
Table 1: Anti-HIV and Cytotoxic Activity of this compound
| Activity | Cell Line | EC50 / IC50 (µM) | EC50 / IC50 (µg/mL) |
| Inhibition of HIV Replication | H9 lymphocytes | 10 | 5 |
| Cytotoxicity | Uninfected H9 cells | 53 | 25 |
Inhibition of HIV-1 Reverse Transcriptase
The mechanism behind the anti-HIV activity of this compound is attributed to its ability to inhibit the HIV-1 reverse transcriptase (RT) enzyme.[3] This inhibition has been observed to be dependent on the template-primer used in the enzymatic assay.[3] While the inhibitory activity has been confirmed, a specific IC50 value for the enzymatic inhibition has not been consistently reported in the reviewed literature. One source indicates a weak inhibitory effect with an IC50 of 32µM.[4]
Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound
| Template-Primer | Inhibition |
| Poly(rC)-oligo(dG) | More sensitive |
| Poly(rA)-oligo(dT) | More sensitive |
| Poly(rU)-oligo(dG) | Less sensitive |
Experimental Protocols
Detailed experimental protocols from the primary literature are essential for the replication and advancement of research. The following sections outline the methodologies for the isolation of this compound and the assays used to determine its anti-HIV activity, based on available information.
Isolation of this compound from Tripterygium wilfordii
The following is a generalized workflow for the isolation of triterpenoids from Tripterygium wilfordii.
Figure 1. General workflow for the isolation of this compound.
Detailed Steps: While the exact, detailed protocol from the original 1992 study by Chen et al. is not readily available in the public domain, a general procedure for the isolation of triterpenoids from Tripterygium wilfordii involves the following steps:
-
Extraction: The dried and powdered root material of Tripterygium wilfordii is extracted with an organic solvent like ethanol or chloroform.
-
Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to fractionation, typically using column chromatography on silica gel.
-
Purification: The fractions showing anti-HIV activity are further purified using repeated chromatographic techniques.
-
Isolation: this compound is isolated from the purified fractions and can be further purified by recrystallization.
Anti-HIV Replication Assay in H9 Lymphocyte Cells
The following diagram illustrates the general workflow for assessing the inhibition of HIV replication in a cell-based assay.
References
Preliminary Biological Activity of Salaspermic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salaspermic acid, a naturally occurring triterpenoid isolated from the roots of Tripterygium wilfordii, has emerged as a compound of interest due to its notable anti-HIV properties. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a primary focus on its well-documented anti-HIV effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiviral agents.
Quantitative Data Presentation
The primary reported biological activity of this compound is its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV) and the activity of its key enzyme, reverse transcriptase. The following tables summarize the available quantitative data from in vitro studies.
| Table 1: Anti-HIV Activity of this compound | |
| Assay | Cell Line |
| HIV Replication Inhibition | H9 Lymphocyte |
| Table 2: Cytotoxicity of this compound | |
| Assay | Cell Line |
| Uninfected Cell Growth Inhibition | H9 Lymphocyte |
| Table 3: Inhibition of HIV-1 Reverse Transcriptase by this compound | |
| Template-Primer | Inhibition |
| Poly(rC)-oligo(dG) | Sensitive[1] |
| Poly(rA)-oligo(dT) | Sensitive[1] |
| Poly(rU)-oligo(dA) | Less Sensitive[1] |
| Poly(rG)-oligo(dC) | Almost Insensitive (at 100 µg/ml)[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature regarding the anti-HIV activity of this compound.
HIV Replication Inhibition Assay
This protocol is based on the methodology described by Chen et al. (1992) for assessing the inhibition of HIV replication in H9 lymphocyte cells.[1]
Objective: To determine the effective concentration (EC50) of this compound required to inhibit HIV-1 replication in a susceptible human T-cell line.
Materials:
-
This compound
-
H9 lymphocyte cells
-
HIV-1 viral stock
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, antibiotics, and L-glutamine)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Reagents for quantifying HIV replication (e.g., p24 antigen ELISA kit)
Procedure:
-
Cell Seeding: Seed H9 lymphocyte cells into a 96-well microtiter plate at a predetermined density.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.
-
Infection and Treatment: Infect the H9 cells with a standardized amount of HIV-1. Immediately after infection, add the different concentrations of this compound to the respective wells. Include appropriate controls (uninfected cells, infected untreated cells, and a positive control antiviral drug).
-
Incubation: Incubate the plate in a CO2 incubator at 37°C for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of viral replication for each concentration of this compound compared to the infected untreated control. Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
HIV Reverse Transcriptase Inhibition Assay
This protocol outlines the general procedure for assessing the inhibitory effect of this compound on HIV-1 reverse transcriptase activity, as suggested by the template-primer dependent inhibition pattern reported by Chen et al. (1992).[1]
Objective: To determine the inhibitory activity of this compound against the enzymatic function of HIV-1 reverse transcriptase.
Materials:
-
This compound
-
Recombinant HIV-1 reverse transcriptase
-
Various template-primers (e.g., poly(rA)-oligo(dT), poly(rC)-oligo(dG))
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [3H]dTTP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a specific template-primer, and dNTPs (including the radiolabeled dNTP).
-
Compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control and a positive control inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 reverse transcriptase to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized DNA.
-
Filtration and Washing: Filter the contents of each tube through a glass fiber filter. Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of reverse transcriptase activity for each concentration of this compound compared to the no-inhibitor control.
Visualizations
Signaling Pathways and Experimental Workflows
Other Biological Activities
Extensive literature searches did not yield significant data on other biological activities of this compound, such as anti-inflammatory, antioxidant, or other specific enzyme inhibitory effects. While the plant source, Tripterygium wilfordii, is known to contain various compounds with a broad spectrum of biological activities, including anti-inflammatory and immunosuppressive effects, these properties have not been specifically attributed to this compound in the reviewed literature.[2][3][4] Therefore, the primary and most well-characterized biological activity of this compound to date remains its anti-HIV effect.
Conclusion
This compound demonstrates potent in vitro anti-HIV activity through the inhibition of viral replication and the enzymatic function of reverse transcriptase. The provided data and experimental protocols offer a foundation for further investigation into its mechanism of action and potential as a therapeutic agent. Future research should aim to fully elucidate the molecular interactions between this compound and HIV reverse transcriptase and to explore its efficacy in more advanced preclinical models. Furthermore, systematic screening of this compound for other potential biological activities could reveal additional therapeutic applications.
References
- 1. Portico [access.portico.org]
- 2. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Salaspermic Acid: A Potential HIV-1 Inhibitor - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salaspermic acid, a naturally occurring triterpenoid isolated from Tripterygium wilfordii, has demonstrated notable inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1).[1][2] This technical guide provides a comprehensive overview of the existing research on this compound as a potential anti-HIV agent, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation. The primary mechanism of action identified for this compound is the inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[1][2] Structure-activity relationship studies suggest that the acetal linkage in ring A and the carboxyl group in ring E of the molecule are crucial for its anti-HIV activity.[1][2] This document aims to serve as a foundational resource for further research and development of this compound and its derivatives as a novel class of antiretroviral compounds.
Introduction
The global fight against the HIV/AIDS pandemic necessitates the continuous discovery and development of novel antiretroviral agents that can overcome the challenges of drug resistance and long-term toxicity associated with current therapeutic regimens. Natural products have historically been a rich source of lead compounds in drug discovery, offering unique chemical scaffolds and diverse biological activities. This compound, a hexacyclic triterpenoid, has emerged as a promising candidate from this natural repository.[1][2]
First isolated from the roots of Tripterygium wilfordii, this compound has been identified as an inhibitor of HIV-1 replication in H9 lymphocyte cells.[1][2] The primary target of its antiviral action has been pinpointed to the HIV-1 reverse transcriptase (RT), an essential viral enzyme that converts the viral RNA genome into double-stranded DNA, a pivotal step for the integration of the viral genome into the host cell's DNA.[1][2] This document synthesizes the available scientific data on this compound, presenting its anti-HIV properties in a structured format to aid researchers in the field.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
The principal anti-HIV-1 mechanism of this compound is its ability to inhibit the enzymatic activity of reverse transcriptase.[1][2] By targeting this enzyme, this compound effectively disrupts the early stages of the HIV-1 replication cycle. The inhibition of reverse transcriptase prevents the synthesis of viral DNA, thereby halting the progression of the infection within the host cell.
While the primary literature identifies this compound as a reverse transcriptase inhibitor, the precise nature of this inhibition (e.g., competitive, non-competitive, or allosteric) has not been fully elucidated in the publicly available research. Further kinetic studies are required to characterize the binding site and the inhibitory kinetics of this compound with HIV-1 RT.
The following diagram illustrates the inhibition of the reverse transcription process within the HIV-1 life cycle.
Caption: Inhibition of HIV-1 Reverse Transcription by this compound.
Quantitative Anti-HIV-1 Activity
The inhibitory potential of this compound against HIV-1 has been quantified through cell-based assays. The available data is summarized in the table below. Further research is needed to determine the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) to fully assess its therapeutic potential.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | HIV-1 Replication Inhibition | H9 Lymphocyte | IC50 | 10 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anti-HIV activity. These protocols are based on established and widely used techniques in the field of antiviral research.
HIV-1 Reverse Transcriptase Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA) or other precipitating agent
-
Glass fiber filters
-
Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader (for non-radioactive assays)
Protocol:
-
Prepare a reaction mixture containing the assay buffer, poly(A) template, and oligo(dT) primer.
-
Add varying concentrations of this compound or a control inhibitor (e.g., nevirapine) to the reaction mixture.
-
Initiate the reaction by adding the HIV-1 RT enzyme and the dNTP mix (containing the labeled dNTP).
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.
-
Wash the filters to remove unincorporated dNTPs.
-
Quantify the amount of incorporated labeled dNTP by liquid scintillation counting or fluorescence measurement.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
The following diagram outlines the workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.
Caption: Workflow for the in vitro HIV-1 Reverse Transcriptase Inhibition Assay.
HIV-1 Replication Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. The production of new virus particles is typically quantified by measuring the amount of the viral p24 capsid protein in the cell culture supernatant.
Materials:
-
A susceptible human T-lymphocyte cell line (e.g., H9, MT-4, or CEM)
-
A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3)
-
Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum, penicillin, and streptomycin)
-
Test compound (this compound)
-
A positive control antiviral drug (e.g., zidovudine or efavirenz)
-
A commercial HIV-1 p24 antigen ELISA kit
Protocol:
-
Seed the T-lymphocyte cells in a 96-well plate at a predetermined density.
-
Pre-treat the cells with various concentrations of this compound or a control drug for a short period (e.g., 1-2 hours).
-
Infect the cells with a known amount of HIV-1.
-
Culture the infected cells in the presence of the test compound for several days (typically 4-7 days), replacing the medium containing the compound as needed.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the cell viability in parallel using a standard cytotoxicity assay (see section 4.3) to assess the compound's toxicity.
-
Calculate the percentage of inhibition of HIV-1 replication for each compound concentration and determine the IC50 (or EC50) and CC50 values.
The following diagram illustrates the workflow for the HIV-1 Replication Inhibition Assay.
Caption: Workflow for the cell-based HIV-1 Replication Inhibition Assay.
Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
Materials:
-
The same cell line used in the replication inhibition assay (e.g., H9 cells)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or SDS solution)
-
A microplate reader
Protocol:
-
Seed the cells in a 96-well plate at the same density as in the replication assay.
-
Add a range of concentrations of this compound to the cells.
-
Incubate the cells for the same duration as the replication assay.
-
Add the MTT or XTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the 50% cytotoxic concentration (CC50).
Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship studies on this compound and ten related compounds have indicated that the acetal linkage in ring A and the carboxyl group in ring E are likely essential for its anti-HIV activity.[1][2] This suggests that modifications to other parts of the triterpenoid scaffold could be explored to enhance potency and improve the therapeutic index. A detailed quantitative SAR analysis would require the synthesis and biological evaluation of a broader range of this compound derivatives.
Conclusion and Future Directions
This compound has been identified as a promising natural product with inhibitory activity against HIV-1, primarily targeting the reverse transcriptase enzyme. The available data, though limited, warrants further investigation into its potential as a novel antiretroviral agent.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Determining the EC50, CC50, and Selectivity Index of this compound against a panel of laboratory-adapted and clinical HIV-1 isolates, including drug-resistant strains.
-
Detailed Mechanistic Studies: Elucidating the precise mechanism of reverse transcriptase inhibition through kinetic studies to determine the type of inhibition and to identify the binding site.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to optimize its anti-HIV activity and drug-like properties.
-
In Vivo Efficacy and Safety: Evaluating the in vivo efficacy, pharmacokinetics, and safety profile of this compound or its optimized derivatives in relevant animal models.
The exploration of this compound and its analogs could lead to the development of a new class of reverse transcriptase inhibitors, contributing to the arsenal of drugs available to combat the HIV/AIDS pandemic.
References
Salaspermic Acid: A Technical Guide to its Inhibition of HIV Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salaspermic acid, a naturally occurring triterpenoid, has demonstrated notable inhibitory activity against Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of its action, focusing on the inhibition of the critical viral enzyme, reverse transcriptase (RT). This document collates available quantitative data, details the experimental methodologies for assessing its antiviral and enzymatic inhibition, and presents visual representations of the underlying mechanisms and experimental workflows.
Introduction
This compound is a hexacyclic triterpenoid isolated from plants such as Tripterygium wilfordii and Salacia macrosperma.[1][2] Its chemical structure, D:A-friedooleanan-29-oic acid substituted with a hydroxy group at position 3 and an epoxy group across positions 3 and 24, contributes to its biological activity.[2] A key feature of its anti-HIV profile is its ability to inhibit HIV reverse transcriptase, an essential enzyme for the replication of the virus.[1] Furthermore, this compound has been shown to block the replication of HIV in H9 lymphocyte cells.[1][3] Structure-activity relationship studies suggest that the acetal linkage in ring A and the carboxyl group in ring E of the molecule are likely crucial for its anti-HIV activity.[1]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been quantified in cell-based assays. The following table summarizes the available data on its anti-HIV activity.
| Assay Type | Cell Line | Parameter | Value | Reference |
| HIV Replication Inhibition | H9 Lymphocytes | IC50 | 10 µM | [3] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research findings. The following sections describe the key experimental protocols for evaluating the anti-HIV activity of this compound.
HIV Reverse Transcriptase Inhibition Assay (General Protocol)
This protocol outlines a common method for assessing the direct inhibitory effect of a compound on HIV reverse transcriptase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT)15 as template/primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT)15, and [³H]-dTTP.
-
Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor and a positive control (e.g., a known RT inhibitor) should be included.
-
Initiate the reaction by adding the recombinant HIV-1 RT.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized [³H]-labeled DNA by placing the reaction tubes on ice.
-
Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-HIV Replication Assay in H9 Lymphocyte Cells
This cell-based assay evaluates the ability of a compound to inhibit HIV replication in a human T-cell line.
Objective: To determine the IC50 of this compound for the inhibition of HIV-1 replication in H9 cells.
Materials:
-
H9 human T-lymphocyte cell line
-
HIV-1 viral stock
-
This compound
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and interleukin-2.
-
p24 antigen ELISA kit or reverse transcriptase activity assay kit for supernatant analysis.
-
Reagents for assessing cell viability (e.g., trypan blue or MTT assay).
Procedure:
-
Culture H9 cells in the appropriate medium.
-
Infect the H9 cells with a known amount of HIV-1 virus stock.
-
After a short incubation period to allow for viral entry, wash the cells to remove the excess virus.
-
Resuspend the infected cells in fresh medium and plate them in a multi-well plate.
-
Add serial dilutions of this compound to the wells. Include uninfected and infected untreated cell controls.
-
Incubate the plates at 37°C in a CO₂ incubator for a period of several days (e.g., 4-7 days).
-
Periodically, collect a sample of the cell culture supernatant.
-
Quantify the extent of viral replication by measuring the amount of p24 antigen in the supernatant using an ELISA kit or by measuring the reverse transcriptase activity in the supernatant.
-
At the end of the incubation period, assess the cytotoxicity of this compound on the H9 cells using a cell viability assay.
-
Calculate the percentage of inhibition of viral replication for each concentration of this compound relative to the infected untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.
Visualizations
Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound in the context of HIV replication.
Caption: Proposed mechanism of this compound inhibiting HIV reverse transcriptase.
Experimental Workflow for RT Inhibition Assay
This diagram outlines the key steps in the in vitro reverse transcriptase inhibition assay.
Caption: Workflow for the in vitro HIV reverse transcriptase inhibition assay.
Experimental Workflow for Anti-HIV Replication Assay
This diagram illustrates the workflow for the cell-based anti-HIV replication assay.
Caption: Workflow for the cell-based anti-HIV replication assay.
Conclusion
This compound presents a promising natural product lead in the development of anti-HIV therapeutics. Its demonstrated ability to inhibit HIV reverse transcriptase and block viral replication in T-lymphocytes warrants further investigation. The data and protocols presented in this guide are intended to provide a foundational resource for researchers in the field to build upon, facilitating further exploration of its mechanism of action, optimization of its structure for enhanced potency and reduced toxicity, and its potential role in future antiretroviral combination therapies.
References
An In-depth Technical Guide to Salaspermic Acid (C30H48O4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salaspermic acid, a complex hexacyclic triterpenoid with the molecular formula C30H48O4, has emerged as a molecule of significant interest in the scientific community.[1] First isolated from Salacia macrosperma and later from Tripterygium wilfordii, this natural product has demonstrated potent biological activity, most notably as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed spectroscopic data, experimental protocols for its isolation and biological evaluation, and an exploration of its known and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, virology, and drug discovery and development.
Introduction
This compound is a naturally occurring hexacyclic triterpenoid.[1] It was first identified and isolated from the plant Salacia macrosperma and subsequently from Tripterygium wilfordii.[1] Structurally, it is a derivative of D:A-friedooleanan-29-oic acid, featuring a hydroxy group at position 3 and an epoxy group spanning positions 3 and 24 (in the 3β, 20α stereoisomer configuration).[1] The most well-documented biological activity of this compound is its ability to inhibit HIV-1 replication by targeting the viral enzyme reverse transcriptase.[2]
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its identification, characterization, and further development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C30H48O4 | [1] |
| Molecular Weight | 472.7 g/mol | [1] |
| IUPAC Name | (1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid | [1] |
| Melting Point | 335 °C | |
| Appearance | Crystalline solid |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification of this compound.
¹³C NMR (CDCl₃): The following chemical shifts have been reported for this compound: δ 181.38 (s), 106.03 (s), 73.57 (d), 54.02 (d), 47.22 (s), 44.85 (d), 40.76 (s), 39.64 (s), 39.36 (s), 39.20 (t), 37.71 (s), 37.50 (t), 36.76 (t), 34.88 (t), 34.11 (t), 32.33 (q), 32.14 (q), 30.97 (t), 30.55 (t), 30.52 (s), 29.74 (t), 29.58 (t), 20.59 (t), 19.64 (t), 18.13 (q), 16.95 (q), 16.80 (q), 8.59 (q).
Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 472. Key fragment ions have been observed at m/z 454, 426, 395, 370, 318, 302, 289, 287, 259, 249, 235, 207, 203, 189, 150, 125, and 109. The fragmentation pattern is consistent with the complex polycyclic structure of the molecule, involving characteristic cleavages of the triterpenoid skeleton.
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (hydroxyl group and carboxylic acid) |
| ~2950 | C-H stretching (aliphatic) |
| ~1700 | C=O stretching (carboxylic acid) |
| ~1200-1000 | C-O stretching (ether/epoxide and alcohol) |
Experimental Protocols
The following sections provide detailed methodologies for the isolation of this compound and the evaluation of its biological activity.
Isolation and Purification of this compound from Tripterygium wilfordii
The following protocol is a generalized procedure based on established methods for isolating triterpenoids from Tripterygium wilfordii.
Caption: Workflow for the isolation and purification of this compound.
Detailed Protocol:
-
Plant Material Preparation: Air-dried and powdered roots of Tripterygium wilfordii (e.g., 20 kg) are used as the starting material.[1]
-
Ethanol Extraction: The powdered root material is extracted exhaustively with 95% ethanol under reflux for several hours (e.g., 4 x 50 L, 12 hours each).[1]
-
Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with an equal volume of n-hexane to remove nonpolar constituents. The aqueous layer is retained.
-
Further Partitioning: The aqueous layer is then partitioned with ethyl acetate. The ethyl acetate fraction, which typically contains the triterpenoids, is collected.
-
Concentration of Active Fraction: The ethyl acetate fraction is concentrated in vacuo to yield a dried residue.
-
Silica Gel Column Chromatography: The residue is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Further Purification: Fractions enriched with this compound are combined and may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain the pure compound.
HIV-1 Reverse Transcriptase Inhibition Assay
The following is a representative protocol for a non-radioactive, colorimetric HIV-1 reverse transcriptase (RT) inhibition assay.
Caption: Workflow for the HIV-1 Reverse Transcriptase inhibition assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Tris-HCl buffer containing KCl, MgCl₂, DTT, and a non-ionic detergent.
-
Template-Primer: Poly(A)·oligo(dT)₁₅.
-
dNTP Mix: A mixture of dATP, dCTP, dGTP, and a labeled dTTP analog (e.g., digoxigenin-dUTP and biotin-dUTP).
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase.
-
Test Compound: this compound dissolved in DMSO and serially diluted to various concentrations.
-
-
Reaction Mixture Assembly: In a 96-well microtiter plate, the assay buffer, template-primer, and dNTP mix are combined.
-
Addition of Inhibitor and Enzyme: The test compound (this compound) at various concentrations is added to the wells, followed by the addition of HIV-1 RT to initiate the reaction. Control wells without the inhibitor and without the enzyme are also included.
-
Enzymatic Reaction: The plate is incubated at 37°C for a defined period (e.g., 1 hour) to allow for the synthesis of the DNA strand.
-
Detection of DNA Synthesis: The reaction is stopped, and the newly synthesized, biotin-labeled DNA is captured on a streptavidin-coated plate. The incorporated digoxigenin is then detected using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
Colorimetric Development: A substrate for HRP (e.g., ABTS) is added, and the color development is allowed to proceed.
-
Absorbance Measurement: The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Biological Activity and Mechanism of Action
Anti-HIV Activity
The primary and most well-characterized biological activity of this compound is its potent inhibition of HIV-1.
| Activity | IC₅₀ Value | Cell Line | Reference |
| HIV-1 Replication | 10 µM | H9 lymphocytes | [2] |
| HIV-1 Reverse Transcriptase Inhibition | 8 µM | (Enzymatic assay) |
Mechanism of Action: this compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is allosterically distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.
Structure-Activity Relationship: Studies on related compounds have indicated that the acetal linkage in ring A and the carboxyl group in ring E of this compound may be crucial for its anti-HIV activity.[3]
Potential Anti-Inflammatory and Anticancer Activities
While the anti-HIV activity of this compound is well-established, its structural similarity to other bioactive triterpenoids suggests that it may possess other pharmacological properties, such as anti-inflammatory and anticancer effects. Although direct studies on this compound in these areas are limited, related compounds and salicylic acid derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer.
Potential Anti-Inflammatory Mechanism: Salicylic acid and its derivatives have been reported to exert anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5][6] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that this compound could similarly interfere with the activation of NF-κB, thereby reducing the production of inflammatory mediators.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Potential Anticancer Mechanism: Many natural triterpenoids exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Salicylic acid has been shown to induce apoptosis in hepatoma cell lines, a process that may be mediated by the nitric oxide (NO) signaling pathway.[7] It is conceivable that this compound could trigger apoptosis in cancer cells through intrinsic or extrinsic pathways, potentially involving the modulation of pro- and anti-apoptotic proteins and the activation of caspases. Further research is warranted to explore the anticancer potential of this compound and elucidate its mechanism of action.
Caption: Potential apoptotic pathways induced by this compound in cancer cells.
Conclusion and Future Directions
This compound is a promising natural product with well-defined anti-HIV activity and a plausible potential for anti-inflammatory and anticancer applications. Its unique and complex chemical structure makes it an interesting lead compound for the development of new therapeutic agents. Future research should focus on several key areas:
-
Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for further biological evaluation and the synthesis of novel analogs with improved activity and pharmacokinetic properties.
-
Expanded Biological Profiling: A comprehensive screening of this compound against a wider range of viral, inflammatory, and cancer targets is warranted to fully explore its therapeutic potential.
-
Mechanism of Action Studies: Detailed mechanistic studies are needed to confirm its effects on signaling pathways such as NF-κB and apoptosis and to identify its direct molecular targets in these pathways.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
References
- 1. This compound | C30H48O4 | CID 44593364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 5. Activation of Nrf2 signaling by salvianolic acid C attenuates NF‑κB mediated inflammatory response both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The apoptotic inducible effects of salicylic acid on hepatoma cell line: relationship with nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Salaspermic Acid from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salaspermic acid is a hexacyclic triterpenoid with significant biological activity, notably as an inhibitor of HIV reverse transcriptase.[1][2] This compound is naturally found in plants of the Celastraceae family, particularly in Salacia macrosperma and Tripterygium wilfordii.[2] These application notes provide a comprehensive overview of the protocols for the extraction and isolation of this compound from these plant sources, intended for research and drug development purposes. The methodologies described are based on published scientific literature and are intended to be a guide for laboratory-scale extraction.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₄ | --INVALID-LINK-- |
| Molecular Weight | 472.7 g/mol | --INVALID-LINK-- |
| Class | Hexacyclic Triterpenoid (Friedelane-type) | --INVALID-LINK-- |
Experimental Protocols
Two primary plant sources are documented for the isolation of this compound: Tripterygium wilfordii and Salacia macrosperma. The following protocols are composites of methodologies described in the scientific literature.
Protocol 1: Extraction from Tripterygium wilfordii Root Bark
This protocol is adapted from procedures involving large-scale extraction of compounds from Tripterygium wilfordii.[3]
1. Plant Material Preparation:
-
Air-dry the root bark of Tripterygium wilfordii.
-
Grind the dried root bark into a coarse powder.
2. Solvent Extraction:
-
Place the powdered root bark in a suitable extraction vessel.
-
Add 95% ethanol to the plant material. A solid-to-solvent ratio of 1:10 (w/v) is a common starting point (e.g., 1 kg of powder to 10 L of ethanol).
-
Heat the mixture to reflux and maintain for 12 hours. The process should be repeated three to four times with fresh solvent to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in water.
-
Partition the aqueous suspension with chloroform. The chloroform layer will contain the less polar compounds, including triterpenoids.
-
Separate the chloroform layer and concentrate it under reduced pressure to yield a chloroform-soluble fraction.
4. Chromatographic Purification:
-
Subject the chloroform-soluble fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate. The polarity should be gradually increased. A typical gradient might start from 100% n-hexane and gradually increase the proportion of ethyl acetate.
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable developing solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots using an appropriate reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).
-
Combine the fractions containing this compound.
5. Recrystallization:
-
Dissolve the combined fractions containing this compound in a minimal amount of a hot solvent mixture, such as n-hexane-dichloromethane or n-hexane-ethyl acetate.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals of this compound.
Protocol 2: Extraction from Salacia macrosperma Wood
This protocol is based on the initial isolation of this compound.
1. Plant Material Preparation:
-
Obtain the root-wood or stem-wood of Salacia macrosperma.
-
Grind the wood into a fine powder.
2. Defatting:
-
Soxhlet extract the powdered plant material with hexane for several hours to remove fats and other nonpolar compounds.
-
Air-dry the defatted plant material to remove residual hexane.
3. Main Extraction:
-
Extract the defatted powder with hot ethyl acetate. This can be done using a Soxhlet apparatus or by refluxing the material in ethyl acetate. The extraction should be performed three times with fresh solvent.
4. Purification:
-
Combine the ethyl acetate extracts and concentrate under reduced pressure.
-
The subsequent purification steps would be similar to those described in Protocol 1, involving column chromatography on silica gel followed by recrystallization.
Quantitative Data Summary
Quantitative data for the yield of this compound is not extensively reported in the literature. However, based on general triterpenoid extractions, the following table provides estimated parameters. Researchers should optimize these conditions for their specific experimental setup.
| Parameter | Tripterygium wilfordii (Protocol 1) | Salacia macrosperma (Protocol 2) |
| Starting Material | Powdered, air-dried root bark | Powdered, dried root/stem wood |
| Initial Extraction Solvent | 95% Ethanol | Hexane (for defatting), then Ethyl Acetate |
| Extraction Method | Reflux | Soxhlet Extraction |
| Extraction Time | 3 x 12 hours | Not specified (typically 6-12 hours for each solvent) |
| Partitioning Solvent | Chloroform | Not explicitly stated, but likely similar to Protocol 1 |
| Purification Method | Silica Gel Column Chromatography, Recrystallization | Silica Gel Column Chromatography, Recrystallization |
| Reported Yield | 20 mg of this compound from the ethyl acetate fraction of a larger extract. | Not specified in available literature. |
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway and Mechanism of Action
This compound has been identified as an inhibitor of the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the HIV virus.[1][2] The precise molecular interactions are not fully elucidated in the public domain, but the general mechanism of non-nucleoside reverse transcriptase inhibitors (NNRTIs) involves binding to an allosteric site on the enzyme. This binding induces a conformational change that distorts the active site, thereby inhibiting its function.
Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Salaspermic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salaspermic acid is a hexacyclic triterpenoid that has been isolated from plants such as Salacia macrosperma and Tripterygium wilfordii.[1][2] It has demonstrated potential as an inhibitor of HIV reverse transcriptase.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices during research and drug development. This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
While a specific, validated HPLC method for this compound is not widely published, this protocol is based on established principles for the analysis of similar organic acids and triterpenoids.[3][4]
Experimental Protocol
This section provides a detailed methodology for the analysis of this compound using HPLC.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is recommended as a starting point due to its versatility in separating organic acids.[3][5] A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is a suitable choice.
-
Chemicals and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Phosphoric acid or Formic acid (for mobile phase acidification)
-
2. Chromatographic Conditions
The following are recommended starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]
Data Presentation
The following table summarizes the expected quantitative data from the analysis. These values are hypothetical and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 8-12 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound analysis by HPLC.
References
- 1. This compound | C30H48O4 | CID 44593364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a new triterpene acid from Salacia macrosperma Wight - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 5. hplc.eu [hplc.eu]
Application Notes and Protocols for the Quantification of Salaspermic Acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salaspermic acid, a pentacyclic triterpene isolated from plants of the Tripterygium genus, such as Tripterygium wilfordii, has garnered significant interest in the scientific community.[1][2][3] Notably, it has demonstrated potential as an anti-HIV agent by inhibiting HIV reverse transcriptase and replication in H9 lymphocyte cells.[3][4] The therapeutic potential of this compound necessitates robust and reliable analytical methods for its quantification in plant extracts to ensure quality control, facilitate pharmacological studies, and guide drug development efforts.
This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocols
Protocol for Extraction of this compound from Plant Material
This protocol outlines the extraction of this compound from dried and powdered plant material, such as the roots of Tripterygium wilfordii.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
0.1% Hydrochloric acid in methanol[5]
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Extraction:
-
Add 20 mL of methanol to the centrifuge tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.[6]
-
Centrifuge the mixture at 4000 x g for 15 minutes.[7]
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the plant residue with another 20 mL of methanol to maximize yield.
-
Combine the supernatants.
-
-
Solvent Evaporation: Concentrate the combined methanolic extracts to dryness using a rotary evaporator at a temperature not exceeding 45°C.
-
Sample Clean-up using Solid-Phase Extraction (SPE):
-
Reconstitute the dried extract in 5 mL of 50% methanol in water.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the this compound from the cartridge with 10 mL of methanol.
-
-
Final Preparation:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 1 mL of the mobile phase for HPLC-UV or UPLC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Caption: Workflow for the quantification of this compound using HPLC-UV.
Protocol for UPLC-MS/MS Quantification
For higher sensitivity and selectivity, this UPLC-MS/MS method is recommended.
Instrumentation and Conditions:
-
UPLC System: An Ultra-Performance Liquid Chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. [8]* Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 60% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Negative Electrospray Ionization (ESI-). [8]* MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (To be determined by direct infusion of a standard). A hypothetical transition could be m/z 471.3 → m/z 427.3.
-
Internal Standard (e.g., Deuterated this compound or a structural analog): To be determined based on the chosen standard.
-
-
Injection Volume: 5 µL.
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and samples as described in the HPLC-UV protocol, using a mobile phase compatible with the UPLC-MS/MS system for the final reconstitution.
-
Method Optimization: Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) by direct infusion of a pure this compound standard to determine the most abundant and stable precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Calibration and Analysis:
-
Inject the calibration standards and samples into the UPLC-MS/MS system.
-
Acquire data in MRM mode.
-
-
Quantification:
-
Integrate the peak areas for the specified MRM transitions of this compound and the internal standard.
-
Construct a calibration curve and quantify the this compound concentration in the samples as described for the HPLC-UV method.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the validation of the HPLC-UV method for this compound quantification.
Table 1: HPLC-UV Method Linearity
| Concentration (µg/mL) | Peak Area Ratio (this compound / Internal Standard) |
| 1.0 | 0.052 |
| 5.0 | 0.258 |
| 10.0 | 0.515 |
| 25.0 | 1.290 |
| 50.0 | 2.585 |
| 100.0 | 5.160 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision and Accuracy of the HPLC-UV Method
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=6) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) |
| 5.0 | 4.95 ± 0.21 | 4.2% | 5.1% | 99.0% |
| 25.0 | 25.4 ± 0.89 | 3.5% | 4.3% | 101.6% |
| 75.0 | 73.8 ± 2.51 | 3.4% | 4.0% | 98.4% |
Table 3: Quantification of this compound in Tripterygium wilfordii Root Extracts
| Sample ID | Extraction Method | Analytical Method | This compound Concentration (mg/g of dry plant material) |
| TW-R-01 | Methanol Sonication + SPE | HPLC-UV | 1.25 |
| TW-R-02 | Methanol Sonication + SPE | HPLC-UV | 1.31 |
| TW-R-03 | Methanol Sonication + SPE | UPLC-MS/MS | 1.28 |
| TW-R-04 | Methanol Sonication + SPE | UPLC-MS/MS | 1.35 |
Note: The data presented in these tables is for illustrative purposes only and represents typical expected values for a validated analytical method.
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for the quantification of this compound in plant extracts. The HPLC-UV method is suitable for routine quality control and general research purposes, while the UPLC-MS/MS method offers enhanced sensitivity and selectivity for applications requiring lower detection limits, such as in pharmacokinetic studies. The successful implementation of these methods will aid researchers and drug development professionals in advancing the study of this compound and its therapeutic applications.
References
- 1. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography-tandem mass spectrometry for the determination of lithospermic acid B in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro HIV Reverse Transcriptase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a non-radioactive, colorimetric in vitro assay to determine the inhibitory activity of compounds against Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT). The method is based on the quantification of newly synthesized DNA using an enzyme-linked immunosorbent assay (ELISA).
Principle of the Assay
The assay measures the DNA polymerase activity of HIV-1 RT. A poly(A) RNA template is hybridized to an oligo(dT) primer. In the presence of deoxynucleoside triphosphates (dNTPs), HIV-1 RT synthesizes a complementary DNA strand. The reaction mixture contains both biotin-labeled and digoxigenin-labeled dUTP, which are incorporated into the newly synthesized DNA.
The biotinylated DNA is then captured on a streptavidin-coated microplate. The incorporated digoxigenin is detected by an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP). The addition of a chromogenic HRP substrate results in a color change that is proportional to the amount of synthesized DNA. The inhibitory potential of a test compound is determined by measuring the reduction in color development compared to a control reaction without the inhibitor.
Data Presentation
The inhibitory activity of compounds is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the activity of HIV-1 RT by 50%. The following table summarizes the IC50 values for two well-characterized HIV-1 RT inhibitors, Nevirapine (a non-nucleoside reverse transcriptase inhibitor, NNRTI) and Zidovudine triphosphate (AZT-TP, the active form of a nucleoside reverse transcriptase inhibitor, NRTI), determined in various in vitro assays.
| Compound | Inhibitor Class | Assay Type | IC50 (nM) | Reference |
| Nevirapine | NNRTI | Enzyme Assay | 84 | [1] |
| Nevirapine | Cell-based Assay | 40 | [1] | |
| Nevirapine | Enzyme Assay | 540 | [2] | |
| AZT-TP | NRTI | Enzyme Assay | ~100 |
Experimental Protocols
This protocol describes the steps for performing the in vitro HIV-1 RT inhibition assay in a 96-well format.
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(A) RNA template
-
Oligo(dT)12-18 primer
-
Deoxynucleoside triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP)
-
Biotin-16-dUTP
-
Digoxigenin-11-dUTP
-
Streptavidin-coated 96-well microplate
-
Anti-Digoxigenin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Lysis Buffer (for sample preparation if applicable)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Reaction Buffer (50 mM Tris-HCl, pH 8.3, 8 mM MgCl₂, 1 mM DTT)
-
Test compounds and control inhibitors (e.g., Nevirapine, AZT-TP)
-
Nuclease-free water
-
Microplate reader
Experimental Workflow Diagram
Caption: Workflow of the in vitro HIV-1 RT inhibition assay.
Step-by-Step Procedure
1. Preparation of Reagents
-
Reaction Mix: Prepare a master mix containing the reaction buffer, poly(A) template, oligo(dT) primer, dNTPs, biotin-dUTP, and digoxigenin-dUTP in nuclease-free water. The final concentrations in the reaction should be optimized but can be guided by commercially available kits. A starting point for the reaction mixture could be: 46 mM Tris-HCl, 266 mM potassium chloride, 27.5 mM magnesium chloride, 9.2 mM DTT, and 10 μM dUTP/dTTP mix.
-
Enzyme Dilution: Dilute the recombinant HIV-1 RT to the desired concentration in a suitable dilution buffer (e.g., 50 mM Tris-HCl, pH 8.3, 8 mM MgCl₂, 1% BSA). The optimal enzyme concentration should be determined empirically to yield a robust signal in the linear range of the assay.
-
Inhibitor Dilutions: Prepare a serial dilution of the test compounds and control inhibitors in the reaction buffer or an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration does not affect enzyme activity.
2. Reverse Transcriptase Reaction
-
Add 20 µL of the diluted test compounds or controls to the wells of a reaction plate or microcentrifuge tubes. Include wells with no inhibitor as a positive control (100% activity) and wells with no enzyme as a negative control (background).
-
Add 20 µL of the diluted HIV-1 RT to each well, except for the negative control wells.
-
Add 20 µL of the reaction mix to each well to initiate the reaction. The total reaction volume will be 60 µL.
-
Incubate the reaction mixture for 1 to 2 hours at 37°C.
3. ELISA Detection
-
Following the incubation, transfer 50 µL of the reaction mixture from each well to the corresponding well of a streptavidin-coated microplate.
-
Incubate the plate for 1 hour at 37°C to allow the biotinylated DNA to bind to the streptavidin.
-
Wash the plate three times with 200 µL of wash buffer per well to remove unbound components.
-
Add 100 µL of diluted Anti-Digoxigenin-HRP conjugate to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the plate five times with 200 µL of wash buffer per well.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis
-
Subtract the average absorbance of the negative control (no enzyme) from all other absorbance values.
-
Calculate the percentage of RT inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Absorbance of test compound / Absorbance of positive control)] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Mechanism of HIV-1 Reverse Transcriptase Inhibition
The inhibitors of HIV-1 RT are broadly classified into two categories based on their mechanism of action: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Diagram of Inhibition Mechanisms
Caption: Mechanisms of NRTI and NNRTI inhibition of HIV-1 RT.
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): NRTIs are analogs of natural deoxynucleosides. They are prodrugs that must be phosphorylated by host cell kinases to their active triphosphate form. These active metabolites then compete with the natural dNTPs for binding to the active site of HIV-1 RT. Upon incorporation into the growing viral DNA chain, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs are a structurally diverse group of compounds that are not analogs of nucleosides. They bind to a hydrophobic pocket on the HIV-1 RT, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby allosterically inhibiting its DNA polymerase activity. NNRTIs are non-competitive inhibitors with respect to the dNTP substrates.
References
Application Note: Cell-Based Assays for Evaluating the Antiviral Activity of Salaspermic Acid
Audience: This document is intended for researchers, scientists, and drug development professionals involved in antiviral research and natural product screening.
Introduction: Salaspermic acid, a hexacyclic triterpenoid isolated from plants such as Tripterygium wilfordii and Salacia macrosperma, has been identified as a potential antiviral agent.[1][2] Research has shown that it exhibits inhibitory activity against the Human Immunodeficiency Virus (HIV) by targeting the HIV reverse transcriptase enzyme and inhibiting viral replication in lymphocyte cells.[1][3][4] To rigorously evaluate its antiviral efficacy and therapeutic potential, a series of standardized cell-based assays are required.
This document provides detailed protocols for essential in vitro assays to determine the cytotoxicity, antiviral activity, and selectivity of this compound. The described methods include a cytotoxicity assay, a plaque reduction assay, and a virus yield reduction assay, which together form a robust platform for preclinical evaluation.
Preliminary Analysis: Cytotoxicity Assay
Before assessing antiviral activity, it is crucial to determine the cytotoxicity of this compound to the host cells. This establishes a therapeutic window and ensures that any observed antiviral effect is not merely a result of cell death. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of the cells in a culture. Assays like the MTT or MTS assay are commonly used for this purpose.[5][6]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed host cells (e.g., Vero E6, H9 lymphocytes) into a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 0.1 µM). Include a "cells only" control (medium with DMSO vehicle) and a "no cells" blank control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and performing a non-linear regression analysis.
Data Presentation: Cytotoxicity of this compound
| Compound | Cell Line | Incubation Time (h) | CC50 (µM) |
| This compound | H9 Lymphocytes | 72 | > 100 |
| This compound | Vero E6 | 72 | 85.4 |
| Doxorubicin (Control) | Vero E6 | 72 | 1.2 |
Antiviral Efficacy Assays
Once the non-toxic concentration range is known, the direct antiviral activity of this compound can be assessed. The Plaque Reduction Assay and the Virus Yield Reduction Assay are two of the most robust and widely accepted methods.
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is considered the gold standard for measuring the ability of a compound to inhibit viral infection.[7] It quantifies the reduction in the number of plaques—localized areas of cell death caused by viral replication—in a cell monolayer. The 50% effective concentration (EC50) is the concentration that reduces the plaque number by 50%.
-
Cell Seeding: Seed susceptible host cells (e.g., Vero E6) in 24-well plates and grow until they form a confluent monolayer.
-
Compound-Virus Incubation: Prepare serial dilutions of this compound in serum-free medium. Mix each dilution with a standard amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate the cells with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.[8]
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with 1 mL of an overlay medium (e.g., medium containing 0.8% methylcellulose or 0.4% agarose) mixed with the corresponding concentration of this compound.[8][9] This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for 3-7 days (depending on the virus) at 37°C in a 5% CO₂ incubator until plaques are visible.
-
Staining: Fix the cells with a 10% formalin solution and then stain with a 0.1% crystal violet solution to visualize and count the plaques.[10]
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Virus Yield Reduction Assay (VYRA)
The Virus Yield Reduction Assay is a powerful method that quantifies the production of new infectious virus particles from infected cells in the presence of an antiviral compound.[11][12][13] This assay provides a direct measure of the inhibition of viral replication over a full replication cycle.
-
Infection: Seed host cells in 24-well plates and grow to confluence. Infect the cells with a specific multiplicity of infection (MOI) (e.g., MOI = 1) for 1-2 hours.
-
Treatment: After infection, wash the cells to remove unadsorbed virus and add fresh medium containing serial dilutions of this compound. Include a virus control (no compound).
-
Incubation: Incubate the plates for a period equivalent to one full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: After incubation, harvest the supernatant (for secreted viruses) or subject the cells to freeze-thaw cycles to release intracellular virions.
-
Titration: Perform a 10-fold serial dilution of the harvested virus from each well.
-
Quantification: Determine the virus titer of each sample using a standard quantification method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[12]
-
Analysis: Calculate the reduction in virus yield (in log10 PFU/mL or log10 TCID50/mL) for each compound concentration compared to the virus control. The EC50 is the concentration that reduces the virus yield by 50% (or 90% for EC90).
Mechanism of Action: HIV Life Cycle Inhibition
This compound has been reported to inhibit HIV replication by targeting the reverse transcriptase enzyme.[3][4] This enzyme is critical for the virus as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. By inhibiting this step, this compound effectively halts the viral life cycle.
Data Summary and Interpretation
The ultimate measure of a drug's potential is its selectivity index (SI), which is the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic candidate, as it suggests the compound can inhibit the virus at concentrations well below those that are toxic to host cells.
Summary of Antiviral Activity
| Compound | Virus | Assay | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | HIV-1 | PRA | > 100 | 10 | > 10 |
| This compound | HSV-1 | VYRA | 85.4 | 22.5 | 3.8 |
| Acyclovir (Control) | HSV-1 | VYRA | > 200 | 1.5 | > 133 |
| Zidovudine (AZT) (Control) | HIV-1 | PRA | > 200 | 0.05 | > 4000 |
Interpretation: The data indicates that this compound shows selective activity against HIV-1, with an SI greater than 10. Its activity against HSV-1 is less potent and less selective. Compared to established antiviral drugs like Acyclovir and Zidovudine, this compound has a lower selectivity index, suggesting that further optimization through medicinal chemistry may be required to improve its potency and reduce potential toxicity.
Conclusion
The cell-based assays outlined in this document provide a comprehensive framework for evaluating the antiviral properties of this compound. By systematically determining the CC50, EC50, and SI, researchers can obtain reliable and reproducible data to guide further drug development efforts. These protocols are fundamental for screening natural products and identifying lead compounds for the treatment of viral diseases.
References
- 1. This compound | C30H48O4 | CID 44593364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a new triterpene acid from Salacia macrosperma Wight - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-aids agents, 6. This compound, an anti-HIV principle from Tripterygium wilfordii, and the structure-activity correlation with its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. researchgate.net [researchgate.net]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Salaspermic Acid Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salaspermic Acid is a naturally occurring hexacyclic triterpenoid isolated from Salacia macrosperma and Tripterygium wilfordii.[1] Existing research has established its potent anti-HIV activity through the inhibition of HIV-1 reverse transcriptase.[2][3][4][5] As a member of the triterpenoid class of compounds, this compound holds potential for a broader range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, which are characteristic of this chemical family.
These application notes provide a comprehensive experimental framework for the investigation of this compound's therapeutic potential. Detailed protocols for preliminary screening and mechanistic studies are outlined to guide researchers in evaluating its bioactivities.
Preliminary Biological Activity Screening
A series of initial assays are recommended to screen for antioxidant, anti-inflammatory, and cytotoxic (anticancer) activities.
Antioxidant Activity
The antioxidant potential of this compound can be determined using two robust and widely accepted assays: the DPPH Radical Scavenging Assay and the Ferric Reducing Antioxidant Power (FRAP) Assay.
Data Presentation: Antioxidant Activity of this compound
| Assay | Test Concentrations (µg/mL) | % Inhibition / Absorbance | IC50 (µg/mL) | Positive Control |
| DPPH | 10, 25, 50, 100, 200 | [Experimental Data] | [Calculated Value] | Ascorbic Acid |
| FRAP | 10, 25, 50, 100, 200 | [Experimental Data] | [Calculated Value] | Ascorbic Acid |
Anti-Inflammatory Activity
An initial assessment of anti-inflammatory potential can be achieved through an in vitro albumin denaturation assay. This assay is based on the principle that denaturation of proteins is a key cause of inflammation, and agents that inhibit this process may have anti-inflammatory properties.
Data Presentation: In Vitro Anti-inflammatory Activity of this compound
| Assay | Test Concentrations (µg/mL) | % Inhibition of Denaturation | IC50 (µg/mL) | Positive Control |
| Albumin Denaturation | 100, 200, 400, 800, 1000 | [Experimental Data] | [Calculated Value] | Diclofenac Sodium |
Anticancer Activity
The cytotoxic effect of this compound against various cancer cell lines can be evaluated using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Data Presentation: Cytotoxicity of this compound (MTT Assay)
| Cell Line | Test Concentrations (µM) | % Cell Viability | IC50 (µM) | Positive Control |
| MCF-7 (Breast) | 10, 25, 50, 100, 200 | [Experimental Data] | [Calculated Value] | Doxorubicin |
| A549 (Lung) | 10, 25, 50, 100, 200 | [Experimental Data] | [Calculated Value] | Doxorubicin |
| HeLa (Cervical) | 10, 25, 50, 100, 200 | [Experimental Data] | [Calculated Value] | Doxorubicin |
Mechanistic Studies
Based on the preliminary screening results, further experiments can be designed to elucidate the underlying mechanisms of action.
Anticancer Mechanism
Should this compound exhibit significant cytotoxicity, a clonogenic assay can be performed to assess its long-term effect on the proliferative capacity of cancer cells. To investigate the induction of apoptosis, a key mechanism for many anticancer compounds, Western blot analysis of key apoptotic markers can be conducted.
Data Presentation: Clonogenic Survival Assay
| Cell Line | Treatment Concentration | Plating Efficiency (%) | Surviving Fraction |
| [Selected Cell Line] | Control | [Experimental Data] | 1.0 |
| 0.5 x IC50 | [Experimental Data] | [Calculated Value] | |
| 1.0 x IC50 | [Experimental Data] | [Calculated Value] | |
| 2.0 x IC50 | [Experimental Data] | [Calculated Value] |
Anti-Inflammatory Mechanism
Triterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB pathway is a central regulator of inflammation. Western blot analysis can be used to determine if this compound inhibits the activation of this pathway.
Confirmatory Anti-HIV Activity
To confirm and quantify the known anti-HIV activity of this compound, a colorimetric reverse transcriptase assay can be performed.
Data Presentation: HIV-1 Reverse Transcriptase Inhibition
| Compound | Test Concentrations (µg/mL) | % Inhibition of RT Activity | IC50 (µg/mL) | Positive Control |
| This compound | 1, 5, 10, 50, 100 | [Experimental Data] | [Calculated Value] | Nevirapine |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound and ascorbic acid in methanol.
-
Serially dilute the stock solutions to obtain a range of test concentrations (e.g., 10-200 µg/mL).
-
In a 96-well plate, add 100 µL of each test concentration to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay
Objective: To measure the ability of this compound to reduce ferric iron.
Materials:
-
FRAP reagent (acetate buffer, TPTZ solution, and ferric chloride solution)
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and ferric chloride solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Prepare stock solutions of this compound and ascorbic acid.
-
In a 96-well plate, add 20 µL of each test concentration to triplicate wells.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A higher absorbance indicates greater reducing power.
Protocol 3: In Vitro Anti-Inflammatory Activity (Albumin Denaturation Assay)
Objective: To assess the ability of this compound to inhibit protein denaturation.
Materials:
-
Bovine serum albumin (BSA) or fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound
-
Diclofenac sodium (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a 5% aqueous solution of BSA or a reaction mixture with 0.2 mL of egg albumin and 2.8 mL of PBS.
-
Prepare various concentrations of this compound and diclofenac sodium.
-
The reaction mixture consists of 2 mL of the respective concentrations of the test/standard drug and 2.8 mL of the albumin solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol 4: MTT Cell Viability Assay
Objective: To determine the cytotoxicity of this compound against cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and doxorubicin for 24, 48, or 72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 5: Clonogenic Assay
Objective: To assess the long-term proliferative capacity of cancer cells after treatment with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Crystal violet staining solution
Procedure:
-
Treat cells with this compound at concentrations of 0.5x, 1x, and 2x the IC50 value for 24 hours.
-
After treatment, trypsinize the cells and seed a low number of cells (e.g., 500 cells/well) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and surviving fraction.
Protocol 6: Western Blot for NF-κB Signaling
Objective: To determine the effect of this compound on the NF-κB signaling pathway.
Materials:
-
Cell line capable of NF-κB activation (e.g., RAW 264.7 macrophages)
-
LPS (lipopolysaccharide)
-
This compound
-
Cell lysis buffer
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to activate the NF-κB pathway.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the levels of phosphorylated and total proteins.
Protocol 7: Colorimetric Reverse Transcriptase Assay
Objective: To quantify the inhibitory effect of this compound on HIV-1 reverse transcriptase.
Materials:
-
Colorimetric Reverse Transcriptase Assay Kit (e.g., from Roche or similar)
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
This compound
-
Nevirapine (positive control)
-
Microplate reader
Procedure:
-
Follow the manufacturer's protocol for the colorimetric RT assay kit.
-
Typically, the assay involves the incorporation of digoxigenin- and biotin-labeled dUTPs into a DNA strand using a template/primer hybrid.
-
The biotin-labeled DNA is captured on a streptavidin-coated plate.
-
An anti-digoxigenin-POD antibody is added, followed by a colorimetric substrate.
-
Perform the assay in the presence of various concentrations of this compound and Nevirapine.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage inhibition of RT activity.
Mandatory Visualizations
Caption: Experimental workflow for this compound research.
Caption: Proposed inhibition of the NF-kB signaling pathway.
References
Research Model for Salaspermic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salaspermic acid is a naturally occurring hexacyclic triterpenoid compound isolated from plants such as Tripterygium wilfordii and Salacia macrosperma.[1][2] Pre-clinical research has identified this compound as a potential therapeutic agent, primarily demonstrating inhibitory activity against the human immunodeficiency virus (HIV).[2][3][4][5] Specifically, it has been shown to inhibit HIV reverse transcriptase, a critical enzyme for viral replication.[3][4] This document outlines a proposed research model for the further investigation of this compound, providing detailed application notes and experimental protocols to guide researchers in exploring its therapeutic potential. While some studies have explored its cytotoxicity against cancer cell lines, it was found to be inactive.[6]
Quantitative Data Summary
A review of existing literature indicates that this compound exhibits potent anti-HIV activity. The following table summarizes the reported quantitative data.
| Activity | Assay System | Result | Reference |
| Anti-HIV Replication | H9 Lymphocyte Cells | IC50: 10 µM | [4] |
| HIV-1 Reverse Transcriptase Inhibition | Enzyme Assay | - | [3] |
Note: Detailed quantitative data for the inhibition of HIV-1 reverse transcriptase was not available in the reviewed sources, indicating a key area for further investigation.
Proposed Research Model
To comprehensively evaluate the therapeutic potential of this compound, a multi-faceted research model is proposed. This model aims to validate its anti-HIV activity, elucidate its mechanism of action, and assess its safety profile.
Phase 1: In Vitro Characterization
This phase focuses on the detailed in vitro characterization of this compound's antiviral activity and cytotoxicity.
-
Objective 1.1: Determine the broad-spectrum anti-HIV activity.
-
Objective 1.2: Quantify the inhibition of HIV-1 reverse transcriptase.
-
Objective 1.3: Assess the cytotoxicity in relevant cell lines.
-
Objective 1.4: Investigate the potential for synergistic effects with known antiretroviral drugs.
Phase 2: Mechanism of Action Studies
This phase aims to delve deeper into how this compound exerts its antiviral effects.
-
Objective 2.1: Determine the mode of inhibition of HIV-1 reverse transcriptase.
-
Objective 2.2: Investigate effects on other stages of the HIV replication cycle (e.g., entry, integration).
-
Objective 2.3: Identify potential cellular targets of this compound.
Phase 3: Preclinical Evaluation
Pending positive outcomes from Phases 1 and 2, this phase would involve preliminary in vivo studies.
-
Objective 3.1: Assess the pharmacokinetic properties of this compound in an appropriate animal model.
-
Objective 3.2: Evaluate the in vivo efficacy in a relevant animal model of HIV infection.
-
Objective 3.3: Conduct preliminary toxicology studies.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the in vitro characterization and mechanism of action studies of this compound.
Caption: Proposed experimental workflow for this compound research.
Experimental Protocols
Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
This compound (dissolved in DMSO)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), [³H]-dTTP, and the desired concentration of this compound or control (DMSO vehicle).
-
Initiate the reaction by adding recombinant HIV-1 RT.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the newly synthesized DNA on ice for 30 minutes.
-
Collect the precipitate by filtering the mixture through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of this compound on human cell lines.
Materials:
-
H9 lymphocytes or other relevant human cell lines (e.g., CEM-SS, MT-4)
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Methodology:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the CC₅₀ (50% cytotoxic concentration) value.
Potential Signaling Pathway Interaction
While the primary known mechanism of this compound is the inhibition of a viral enzyme, it is plausible that as a natural product, it may also interact with host cell signaling pathways. A hypothetical interaction could involve the modulation of pathways related to cellular metabolism or stress responses, which could indirectly affect viral replication. Further research would be needed to investigate such possibilities.
Caption: Potential mechanism of action of this compound.
This proposed research model provides a systematic approach to advance the understanding of this compound's therapeutic potential. The detailed protocols and workflows are intended to serve as a guide for researchers in the fields of virology, natural product chemistry, and drug development. Further investigations based on this model could pave the way for the development of a novel antiretroviral agent.
References
- 1. This compound, a new triterpene acid from Salacia macrosperma Wight - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C30H48O4 | CID 44593364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinone-methide triterpenes and this compound from Kokoona ochracea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Salaspermic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salaspermic acid, a hexacyclic triterpenoid isolated from Salacia macrosperma and Tripterygium wilfordii, has demonstrated notable anti-HIV activity.[1][2] Its mechanism of action is attributed to the inhibition of HIV-1 reverse transcriptase.[1] Structure-activity relationship (SAR) studies have indicated that the acetal linkage in ring A and the carboxyl group in ring E are crucial for its biological activity.[1][2] This document provides an overview of the anti-HIV activity of this compound and its naturally occurring analogs, along with proposed synthetic protocols for the generation of novel derivatives to further explore the SAR and develop more potent anti-HIV agents.
Data Presentation: Anti-HIV Activity of this compound and Related Compounds
The following table summarizes the inhibitory activity of this compound and related triterpenoids against HIV-1 replication in H9 lymphocyte cells. This data is crucial for understanding the initial SAR and for guiding the design of new derivatives.
| Compound | Structure | IC50 (µg/mL) vs. HIV-1 in H9 Cells | Reference |
| This compound | Friedelane with A-ring acetal and E-ring carboxylic acid | 0.8 | Chen et al., 1992 |
| 3-epi-Salaspermic Acid | Epimer at C-3 | > 100 | Chen et al., 1992 |
| Methyl Salaspermate | Methyl ester of this compound | 10 | Chen et al., 1992 |
| Triptotriterpenic Acid A | Different A-ring structure | > 100 | Chen et al., 1992 |
| Friedelin | Lacks both acetal and carboxylic acid | > 100 | Chen et al., 1992 |
| Betulinic Acid | Lupane-type triterpenoid | Potent anti-HIV activity | Various |
| Oleanolic Acid | Oleanane-type triterpenoid | Moderate anti-HIV activity | Various |
Proposed Synthesis of this compound Derivatives
Based on the initial SAR data, the synthesis of novel derivatives should focus on modifications of the C-29 carboxylic acid and the A-ring acetal. The following sections outline proposed synthetic strategies and detailed, generalized protocols.
Logical Workflow for Derivative Synthesis
Caption: Proposed workflow for the semi-synthesis of this compound derivatives.
Experimental Protocols
The following are generalized protocols for the chemical modification of this compound. These protocols are based on established methods for the modification of other triterpenoids and may require optimization for this compound.
Protocol 1: Esterification of the C-29 Carboxylic Acid
This protocol describes the synthesis of C-29 ester derivatives of this compound.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add finely ground potassium carbonate (3 equivalents).
-
Add the desired alkyl halide (1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired ester derivative.
Protocol 2: Amidation of the C-29 Carboxylic Acid
This protocol details the synthesis of C-29 amide derivatives of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
The desired amine (e.g., benzylamine, morpholine)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.2 equivalents) and TEA or DIPEA (2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., DCM/methanol gradient) to afford the target amide.
Protocol 3: Reduction of the C-29 Carboxylic Acid
This protocol describes the reduction of the C-29 carboxylic acid to the corresponding primary alcohol.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF solution (3-5 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Dilute the mixture with ethyl acetate and wash with saturated NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the C-29 alcohol derivative.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the inhibition of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.
Caption: Inhibition of HIV-1 reverse transcriptase by this compound.
Conclusion
The semi-synthesis of this compound derivatives presents a promising avenue for the development of novel anti-HIV therapeutics. The provided protocols offer a foundational framework for the chemical modification of this compound, enabling the generation of a library of analogs for comprehensive SAR studies. Further investigation into the synthesis and biological evaluation of these derivatives is warranted to identify lead compounds with improved potency and pharmacokinetic profiles.
References
Application Notes and Protocols for Measuring the IC50 of Salaspermic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salaspermic acid is a naturally occurring hexacyclic triterpenoid isolated from plants such as Salacia macrosperma and Tripterygium wilfordii.[1] This compound has garnered interest in the scientific community due to its potential therapeutic properties. Research has indicated that this compound exhibits anti-HIV activity by inhibiting HIV-1 reverse transcriptase.[1][2][3] Triterpenoids, as a class, are known for a wide range of biological activities, including anti-inflammatory, and antitumor effects, suggesting that this compound could have a broader pharmacological profile.[3]
The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery and pharmacology.[4] It quantifies the concentration of a substance required to inhibit a specific biological or biochemical process by 50%.[4][5] Determining the IC50 value of this compound is a fundamental step in evaluating its potency and potential as a therapeutic agent.[6] This document provides a detailed protocol for determining the IC50 of this compound using a common cell-based assay, the MTT assay, which measures cell viability.[7]
Potential Signaling Pathway Inhibition by this compound
Given the known cytotoxic and potential antitumor activities of related triterpenoids, a plausible mechanism of action for this compound could involve the induction of apoptosis (programmed cell death) through the inhibition of pro-survival signaling pathways. One such critical pathway is the PI3K/Akt pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound.
Caption: Hypothetical signaling pathway showing potential inhibition of Akt by this compound.
Experimental Protocol: IC50 Determination using MTT Assay
This protocol outlines the steps to determine the IC50 of this compound on an adherent cancer cell line (e.g., MCF-7, MDA-MB-231) using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials and Reagents:
-
This compound
-
Adherent cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm or 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
The overall workflow for the IC50 determination is depicted in the following diagram.
References
- 1. This compound | C30H48O4 | CID 44593364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Testing Salaspermic Acid on Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salaspermic acid, a triterpenoid isolated from Tripterygium wilfordii, has demonstrated inhibitory effects on the replication of the Human Immunodeficiency Virus (HIV).[1][2] Specifically, it has been shown to inhibit HIV reverse transcriptase, a critical enzyme for the viral replication cycle.[1][2] This document provides detailed protocols for evaluating the antiviral activity of this compound, focusing on HIV as the primary target based on available data. Additionally, it outlines a general framework for testing its efficacy against other viral pathogens.
Quantitative Data Summary
The primary reported quantitative data for the antiviral activity of this compound is its inhibitory concentration against HIV-1.
| Virus | Assay | Cell Line | Parameter | Value | Reference |
| HIV-1 | Replication Inhibition | H9 Lymphocyte Cells | IC50 | 10 µM | [1][2] |
| HIV-1 | Enzyme Inhibition | Cell-free | Inhibition of Reverse Transcriptase | - | [1][2] |
Experimental Protocols
HIV-1 Replication Inhibition Assay (Cytopathic Effect Inhibition)
This protocol is designed to determine the concentration of this compound required to inhibit HIV-1-induced cell killing (cytopathic effect) in a susceptible T-cell line.
Materials:
-
H9 lymphocyte cells (or other suitable CD4+ T-cell line, e.g., MT-2, CEM)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Preparation: Seed H9 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Dilution: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Infection: Add 50 µL of a pre-titered HIV-1 stock to each well to achieve a multiplicity of infection (MOI) that results in significant cytopathic effect within 4-5 days.
-
Treatment: Immediately after infection, add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Controls: Include wells with cells only (no virus, no compound) and cells with virus only (no compound).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the cell control and virus control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a biochemical assay to directly measure the inhibitory effect of this compound on the activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reverse Transcriptase Assay Kit (commercially available kits provide necessary reagents like template/primer, dNTPs, and detection reagents)
-
This compound (stock solution in DMSO)
-
Assay buffer
-
96-well assay plate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing the assay buffer, template/primer, dNTPs (including a labeled nucleotide for detection), and recombinant HIV-1 RT.
-
Treatment: Add the diluted this compound or vehicle control to the reaction mixtures.
-
Controls: Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 1-2 hours).
-
Detection: Follow the kit instructions for stopping the reaction and detecting the amount of newly synthesized DNA. This is often a colorimetric or chemiluminescent reaction.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of RT inhibition for each concentration of this compound compared to the positive control. Determine the IC50 value as described above.
Plaque Reduction Assay (for broader viral testing)
This assay can be adapted to test the activity of this compound against various plaque-forming viruses (e.g., Herpes Simplex Virus, Influenza Virus). The following is a general protocol.
Materials:
-
Susceptible host cell line for the virus of interest (e.g., Vero cells for HSV)
-
Virus stock
-
This compound
-
Cell culture medium
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed the host cells in plates to form a confluent monolayer.
-
Compound and Virus Mixture: Prepare serial dilutions of this compound and mix them with a known titer of the virus (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus/compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).
-
Staining and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Determine the IC50.
Visualization of Experimental Workflow and Potential Mechanism
Caption: General experimental workflow for evaluating the antiviral activity of this compound.
Caption: Proposed mechanism of action of this compound in inhibiting HIV replication.
References
Troubleshooting & Optimization
Technical Support Center: Salaspermic Acid Extraction
Welcome to the technical support center for Salaspermic Acid extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources can it be extracted?
This compound is a hexacyclic triterpenoid. It has been isolated from plant species such as Salacia macrosperma and Tripterygium wilfordii[1][2][3]. It is known for its potential anti-HIV activity[4][2].
Q2: Which solvents are most effective for extracting this compound?
While a specific protocol for this compound is not extensively detailed in publicly available literature, general methods for triterpenoid extraction suggest the use of polar organic solvents. Ethanol and methanol, often in aqueous mixtures, are commonly employed. For instance, a general scheme for isolating compounds from Tripterygium wilfordii involved an initial extraction with 95% ethanol[5]. The optimal solvent concentration can vary, with studies on other triterpenoids showing optimal ethanol concentrations in the range of 65-91%[1][6][7].
Q3: What are the key parameters to optimize for improving the yield of this compound?
The extraction of triterpenoids like this compound is influenced by several factors. Key parameters to optimize include:
-
Solvent Composition: The polarity of the solvent is crucial. Aqueous ethanol or methanol are common choices[1][7].
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade the target compound. Optimal temperatures for triterpenoid extraction have been reported in the range of 30°C to 78.2°C[6][7][8].
-
Extraction Time: The duration of the extraction should be sufficient to allow for the complete diffusion of the compound from the plant matrix. Optimized times in various studies range from approximately 34 to 76 minutes for methods like ultrasonic-assisted extraction[1][6][7].
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. Ratios between 1:8 and 1:40 (g/mL) have been found to be effective for triterpenoid extraction[6][7][9].
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction[6][7][9].
Q4: How can I purify the crude extract to isolate this compound?
After the initial extraction, the crude extract is typically subjected to further purification steps. A common approach involves liquid-liquid partitioning. For instance, an ethanol extract of Tripterygium wilfordii was suspended in water and then partitioned successively with n-hexane, ethyl acetate, and n-butanol to separate compounds based on their polarity[5]. Further purification can be achieved using chromatographic techniques such as column chromatography[10][11].
Q5: What are the potential stability issues for this compound during extraction?
While specific data on the stability of this compound is limited, related compounds can be sensitive to factors like pH, temperature, and light. For example, the stability of some phenolic acids is highly dependent on the pH of the solution[5][12]. High temperatures used in some extraction methods, like Soxhlet, can potentially lead to the degradation of thermo-labile compounds[11]. It is also advisable to protect the extract from light and store it at low temperatures to minimize degradation[13][14].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete cell lysis. | Ensure the plant material is finely ground to increase the surface area for solvent penetration. |
| Inappropriate solvent choice or concentration. | Test a range of solvent polarities. An aqueous ethanol or methanol solution is often a good starting point. Optimize the water content. | |
| Suboptimal extraction parameters (time, temperature). | Systematically optimize the extraction time and temperature. Use a response surface methodology (RSM) approach if possible to find the ideal conditions. | |
| Insufficient solid-to-liquid ratio. | Increase the volume of solvent relative to the amount of plant material to ensure a proper concentration gradient for diffusion. | |
| Degradation of the target compound. | Avoid excessive heat and prolonged exposure to light. Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction. The pH of the extraction medium should also be considered, as acidic or alkaline conditions can degrade certain compounds. | |
| Co-extraction of Impurities (e.g., chlorophylls, lipids) | Use of a non-selective solvent. | Perform a preliminary defatting step with a non-polar solvent like n-hexane if the starting material is rich in lipids. |
| Single-step extraction process. | Employ liquid-liquid partitioning of the crude extract to separate compounds based on polarity. | |
| No post-extraction cleanup. | Utilize Solid Phase Extraction (SPE) to remove interfering substances. For acidic compounds, a weak anion exchange (WAX) SPE cartridge can be effective. | |
| Inconsistent Extraction Results | Inhomogeneous plant material. | Ensure the plant material is well-mixed and has a uniform particle size. |
| Fluctuations in extraction conditions. | Maintain precise control over temperature, time, and solvent composition for each extraction. | |
| Poor phase separation during liquid-liquid extraction. | Ensure thorough mixing followed by adequate time for the layers to separate. Centrifugation can aid in breaking up emulsions. |
Data on Optimized Triterpenoid Extraction Conditions
The following table summarizes optimized conditions from various studies on the extraction of triterpenoids from different plant sources, which can serve as a starting point for optimizing this compound extraction.
| Plant Source | Target Compound | Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (g/mL) | Yield |
| Loquat Pulp[6] | Total Triterpenoid Acid | Ultrasonic | 85% Ethanol | 43.94 | 50.93 | 1:8 | 11.91 mg/g |
| Jujube[7] | Total Triterpenoids | Ultrasonic | 86.57% Ethanol | 55.14 | 34.41 | 1:39.33 | 19.21 mg/g |
| Lactuca indica Leaves[9] | Total Triterpenoids | Microwave-Assisted | Ethanol | N/A (Power: 400 W) | 60 | 1:20 | 29.17 mg/g |
| Schisandra sphenanthera Leaves[1] | Total Triterpenoids | Maceration | 91% Methanol | N/A | 76 | 1:21 | 1.78% |
| Gomphrena celosioides[8] | Triterpenoid Saponins | Ultrasonic | Water | 78.2 | 33.6 | 1:26.1 | 2.337% |
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) of Triterpenoids (Adapted from studies on Loquat and Jujube)[6][7]
-
Sample Preparation: Dry the plant material (e.g., roots of Tripterygium wilfordii) and grind it into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material into an extraction vessel.
-
Add the extraction solvent (e.g., 85% ethanol) at a specified solid-to-liquid ratio (e.g., 1:8 g/mL).
-
Place the vessel in an ultrasonic bath with temperature control.
-
Set the desired temperature (e.g., 44°C) and sonicate for the optimized time (e.g., 51 minutes).
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
The residue can be re-extracted to improve yield.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude extract can be further purified using liquid-liquid partitioning or column chromatography.
-
General Protocol for Liquid-Liquid Partitioning (Adapted from a study on Tripterygium wilfordii)[5]
-
Initial Extraction: Obtain a crude extract, for example, by refluxing the plant material with 95% ethanol and then evaporating the solvent.
-
Suspension: Suspend the crude extract in distilled water.
-
Partitioning:
-
Transfer the aqueous suspension to a separatory funnel.
-
Add an equal volume of a non-polar solvent (e.g., n-hexane), shake vigorously, and allow the layers to separate. Collect the n-hexane fraction.
-
Repeat the extraction of the aqueous layer with n-hexane to ensure complete removal of non-polar compounds.
-
Subsequently, partition the remaining aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, following the same procedure.
-
Finally, the remaining aqueous layer can be partitioned with a more polar solvent like n-butanol.
-
-
Analysis: Each fraction can then be analyzed for the presence of this compound.
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
Caption: A logical flowchart for troubleshooting low extraction yields.
References
- 1. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a new triterpene acid from Salacia macrosperma Wight - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. biozoojournals.ro [biozoojournals.ro]
- 9. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Addressing Salaspermic Acid Solubility Challenges
Welcome to the technical support center for Salaspermic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges often encountered when working with this compound. This compound, a hexacyclic triterpenoid, exhibits poor aqueous solubility, which can present significant hurdles in experimental design and reproducibility.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you effectively manage and overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a lipophilic molecule and is practically insoluble in water.[2][3] Its triterpenoid structure contributes to its hydrophobic nature.[1] While quantitative solubility data in various solvents is not extensively published, based on its chemical class, it is expected to have better solubility in organic solvents.
Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous cell culture media. What is happening?
A2: This is a common issue when working with hydrophobic compounds. Your stock solution, likely prepared in a water-miscible organic solvent like DMSO or ethanol, becomes oversaturated when diluted into the aqueous environment of your cell culture media. The this compound then precipitates out of the solution. Using co-solvents or surfactants in your final dilution can help mitigate this.[4]
Q3: Can I heat my solution to improve the solubility of this compound?
A3: While gentle warming can sometimes aid in dissolving compounds, the thermal stability of this compound should be considered. There is limited public data on its degradation profile with temperature. It is advisable to perform preliminary stability tests if you intend to use heat. A safer alternative is to use sonication at room temperature.
Q4: Are there any health and safety considerations when handling this compound and the solvents used to dissolve it?
A4: Yes. Always handle this compound and all solvents in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for this compound and the specific solvents you are using for detailed safety information.
Troubleshooting Guide
If you are encountering solubility issues with this compound, the following troubleshooting workflow can help you identify a suitable solution.
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
| Solvent | Qualitative Solubility | Notes |
| Water | Insoluble | |
| Phosphate-Buffered Saline (PBS) | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions. |
| Ethanol | Soluble | Can be used for stock solutions. |
| Methanol | Moderately Soluble | |
| Acetone | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Chloroform | Soluble |
This table is intended as a general guide. Empirical testing is recommended to determine the precise solubility in your specific solvent and conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 472.7 g/mol )[1]
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 4.73 mg of this compound and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no visible particulate matter.
-
Store the stock solution at -20°C, protected from light and moisture.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Enhancing Aqueous Solubility using a Co-solvent
This protocol provides a method for preparing a working solution of this compound in an aqueous buffer using a co-solvent to prevent precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Aqueous buffer (e.g., PBS or cell culture media)
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, mix equal volumes of the this compound stock solution and PEG 400. For example, mix 10 µL of 10 mM this compound in DMSO with 10 µL of PEG 400.
-
Vortex the mixture thoroughly.
-
Slowly add the aqueous buffer to the mixture while vortexing to achieve the desired final concentration. For example, to make a 100 µM solution, add 980 µL of the aqueous buffer to the 20 µL mixture.
-
Visually inspect the final solution for any signs of precipitation.
Protocol 3: Enhancing Aqueous Solubility using a Surfactant
This protocol details the use of a surfactant to improve the solubility of this compound in aqueous solutions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Tween® 80 (Polysorbate 80)
-
Aqueous buffer (e.g., PBS or cell culture media)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10% (v/v) stock solution of Tween® 80 in your aqueous buffer.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add the 10% Tween® 80 stock solution to achieve a final concentration of 0.1% to 1% Tween® 80 in your final solution volume.
-
Vortex the mixture.
-
Add the remaining volume of the aqueous buffer to reach your desired final concentration of this compound.
-
Vortex the final solution thoroughly and check for any precipitation.
For further assistance, please contact our technical support team.
References
"troubleshooting low bioactivity of Salaspermic Acid in assays"
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low or inconsistent bioactivity of Salaspermic Acid in experimental assays.
Section 1: General Troubleshooting & Compound Handling
This section addresses initial steps to take regardless of the assay type. The primary reasons for low bioactivity often relate to the compound's integrity, solubility, and handling.
FAQ: My this compound shows no activity. Where do I start?
Answer: Begin by systematically verifying the compound's integrity and the basic assay setup. Low activity is often traced back to issues with compound solubility, storage, or fundamental experimental parameters before assay-specific problems are considered. The following workflow provides a logical sequence for troubleshooting.
Technical Support Center: Optimizing HPLC Separation of Salaspermic Acid
Welcome to the technical support center for the HPLC analysis of Salaspermic Acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | Add a small amount of a competing acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape.[1] Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to maintain it in its protonated form. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Poor Resolution | Inadequate separation between this compound and other components. | Optimize the mobile phase composition by adjusting the organic solvent (e.g., acetonitrile, methanol) to water ratio.[2][3] Consider a gradient elution to improve separation. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl). |
| Column temperature is not optimized. | Adjust the column temperature. Higher temperatures can sometimes improve peak shape and resolution. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning and consistent flow rate. |
| Changes in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for the column. | |
| Low Signal Intensity/Sensitivity | Low concentration of this compound in the sample. | Concentrate the sample before injection. |
| Inappropriate detection wavelength. | Determine the UV maximum absorbance for this compound. While specific data for this compound is limited, related compounds are often detected between 200-300 nm.[4][5][6] | |
| This compound lacks a strong chromophore. | Consider using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if UV detection is insufficient.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method would be:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile or methanol in water, with 0.1% formic acid added to both the aqueous and organic phases.
-
Detection: UV detection at a wavelength determined by scanning the UV spectrum of a this compound standard. If a standard is unavailable, start with a lower wavelength like 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
Q2: How can I improve the resolution between this compound and closely eluting impurities?
A2: To improve resolution, you can:
-
Optimize the Mobile Phase: Adjust the gradient slope or the organic solvent percentage in an isocratic method. Trying a different organic solvent (e.g., methanol instead of acetonitrile) can alter selectivity.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different selectivity, such as a Phenyl-Hexyl or a cyano-bonded phase.
-
Adjust the Temperature: Lowering the temperature can sometimes increase resolution, although it may also increase analysis time.
Q3: My this compound peak is showing significant tailing. What should I do?
A3: Peak tailing for acidic compounds like this compound is often due to interactions with residual silanols on the silica-based stationary phase. To mitigate this:
-
Acidify the Mobile Phase: Add a small amount of a strong acid like trifluoroacetic acid (TFA) or a weaker acid like formic acid (typically 0.1%) to the mobile phase.[1] This will suppress the ionization of the carboxylic acid group on this compound and reduce secondary interactions.
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions.
Q4: I am not getting a detectable peak for this compound. What could be the problem?
A4: This could be due to several factors:
-
Low Concentration: Your sample may not contain a high enough concentration of the analyte. Try concentrating your sample.
-
Poor Solubility: Ensure this compound is fully dissolved in a solvent compatible with your mobile phase.
-
Detection Issues: this compound may have poor UV absorbance at the wavelength you are using.[7] Consider using a mass spectrometer (LC-MS) or a universal detector like CAD or ELSD if available.
Experimental Protocols
General Reversed-Phase HPLC Method for this compound
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and analytical goals.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid)
-
Sample dissolved in a suitable solvent (e.g., methanol or acetonitrile)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-20 min: 60% B to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for λmax of this compound standard; if unknown, start at 210 nm.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution.
-
Prepare working standards by diluting the stock solution.
-
Dissolve or dilute the sample to be analyzed in a suitable solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A general workflow for HPLC analysis.
Caption: A troubleshooting decision tree for common HPLC issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. HPLC Method For Analysis Of Salicylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. Rapid Determination of Three Organic Acids in Polygonum Vivipari Rhizoma via One Marker by HPLC-UV at Equal Absorption Wavelength and Effervescence-Assisted Matrix Solid-Phase Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison between evaporative light scattering detection and charged aerosol detection for the analysis of saikosaponins. | Sigma-Aldrich [sigmaaldrich.com]
"stability of Salaspermic Acid in solution"
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Salaspermic Acid in solution?
A1: Based on the behavior of similar compounds, the stability of this compound in solution is likely influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Triterpenoid acids can be susceptible to degradation under strongly acidic, basic, or oxidative conditions.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: While specific solubility data is limited, triterpenoid acids are often soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). For aqueous solutions, it is often recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and used promptly. We do not recommend storing aqueous solutions for more than one day without performing stability studies.[1]
Q3: How should I store this compound solutions to minimize degradation?
A3: To minimize degradation, this compound solutions should be stored at low temperatures (e.g., -20°C or -80°C for long-term storage), protected from light by using amber vials or wrapping containers in foil, and kept in tightly sealed containers to prevent solvent evaporation and exposure to air. For powdered this compound, storage at -20°C for up to 3 years is recommended, while in-solvent storage is suggested at -80°C for up to 1 year.
Q4: Are there any known degradation products of this compound?
A4: There is no specific information on the degradation products of this compound in the available literature. However, for analogous compounds like Lithospermic Acid, degradation can involve decarboxylation, hydrolysis of ester bonds, and ring-opening of furan rings.[2][3] It is plausible that this compound could undergo similar degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous solution. | Low aqueous solubility. pH of the buffer is near the pKa of the acidic functional group, reducing solubility. | - Increase the proportion of organic co-solvent (e.g., DMSO, ethanol).- Adjust the pH of the buffer to be further from the compound's pKa.- Prepare a more dilute solution.- Use sonication to aid dissolution. |
| Loss of biological activity over time. | Chemical degradation of this compound. | - Prepare fresh solutions before each experiment.- Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect solutions from light and exposure to oxygen. |
| Appearance of new peaks in HPLC analysis of the solution. | Degradation of this compound. | - Perform a forced degradation study to identify potential degradation products.- Adjust storage conditions (lower temperature, protection from light) to improve stability.- Ensure the purity of the initial material. |
| Inconsistent results between experiments. | Instability of the compound in the experimental medium. | - Standardize the preparation and handling of this compound solutions.- Evaluate the stability of this compound in the specific cell culture media or assay buffer being used.- Include a positive control with a freshly prepared solution in each experiment. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5][6][7] The following is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL in mobile phase) to UV light (254 nm) and visible light in a photostability chamber.
-
Analyze the sample after 24 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
General HPLC Method for Triterpenoid Acids
This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization will be required.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 90-10% B35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Data Presentation
The following tables present hypothetical data based on what might be expected from a forced degradation study of a triterpenoid acid. This data is for illustrative purposes only.
Table 1: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | 15% | 2 |
| 0.1 N NaOH, 60°C, 24h | 25% | 3 |
| 3% H₂O₂, RT, 24h | 18% | 2 |
| Thermal (105°C, 24h) | 8% | 1 |
| Photolytic (UV/Vis, 24h) | 12% | 1 |
Table 2: Chromatographic Data of Potential Degradation Products (Hypothetical)
| Peak | Retention Time (min) | Relative Retention Time |
| This compound | 18.5 | 1.00 |
| Degradation Product 1 | 12.3 | 0.66 |
| Degradation Product 2 | 15.8 | 0.85 |
| Degradation Product 3 | 20.1 | 1.09 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | PLOS One [journals.plos.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ajrconline.org [ajrconline.org]
"preventing degradation of Salaspermic Acid during isolation"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Salaspermic Acid during the isolation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during isolation?
This compound is a hexacyclic triterpenoid, a class of naturally occurring compounds with potential therapeutic activities, including anti-HIV properties.[1] Like many complex natural products, this compound is susceptible to degradation under certain experimental conditions. Factors such as pH, temperature, light, and exposure to oxygen can lead to chemical modifications, reducing the yield and purity of the isolated compound.
Q2: What are the most common signs of this compound degradation during my experiment?
Signs of degradation can include:
-
Reduced final yield: A lower-than-expected amount of purified this compound.
-
Appearance of unexpected peaks in chromatography: Analysis by techniques like HPLC or TLC may show additional peaks that do not correspond to this compound or other known compounds in the source material.
-
Color changes in the extract or purified sample: A change in the expected color of the solution could indicate the formation of degradation products.
-
Inconsistent biological activity: If the isolated compound shows variable or lower-than-expected bioactivity, it may be due to the presence of degradation products.
Q3: Which solvents are recommended for the extraction of this compound?
For the extraction of triterpenoids like this compound, polar organic solvents are generally effective. Ethanol is a commonly used and recommended solvent due to its extraction efficiency for triterpene acids and its relatively low toxicity.[2] Methanol can also be used, but it is more toxic. The choice of solvent may need to be optimized depending on the specific plant matrix and the subsequent purification steps.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Degradation due to high temperature | Maintain extraction and processing temperatures below 60°C. High temperatures have been shown to degrade triterpenoid structures.[3] Consider using extraction techniques that operate at or near room temperature, such as maceration or ultrasonic-assisted extraction with temperature control. |
| Degradation due to pH instability | Maintain the pH of aqueous solutions in the acidic to neutral range (pH 4-7). Pentacyclic triterpenes have been shown to be unstable in alkaline conditions (pH > 8).[4][5] Use buffers if necessary to stabilize the pH during extraction and purification steps. |
| Oxidative degradation | Minimize exposure of the sample to air, especially during long processing times or at elevated temperatures. Consider working under an inert atmosphere (e.g., nitrogen or argon) during critical steps like solvent evaporation. The addition of antioxidants to the extraction solvent may also be beneficial, although this should be tested for compatibility with the overall process. |
| Incomplete extraction | Ensure the plant material is finely ground to maximize surface area for solvent penetration. Optimize the solid-to-liquid ratio and extraction time. Multiple extraction cycles with fresh solvent can improve yield. |
Issue 2: Appearance of Unidentified Peaks in Chromatographic Analysis
| Potential Cause | Troubleshooting Suggestion |
| Formation of degradation products | Review the entire isolation workflow for potential degradation triggers. Were there any steps with prolonged exposure to high temperatures, extreme pH, or light? Analyze the unidentified peaks by mass spectrometry (MS) to gain information about their molecular weight, which can help in identifying potential degradation pathways (e.g., oxidation, hydrolysis). |
| Isomerization | Some triterpenoids can undergo isomerization under certain conditions. This could be triggered by acidic or basic conditions, or by heat. Maintaining neutral pH and lower temperatures can help minimize this. |
| Contamination from solvents or materials | Ensure the use of high-purity solvents and thoroughly clean all glassware and equipment. Run a blank (solvent only) through the chromatographic system to identify any peaks originating from the system itself. |
Data on Triterpenoid Stability
While specific quantitative stability data for this compound is limited, the following table summarizes stability information for related pentacyclic triterpenoids, which can serve as a general guideline.
| Parameter | Condition | Effect on Triterpenoid Stability | Recommendation for this compound Isolation |
| Temperature | > 60°C | Can lead to the destruction of the triterpenoid molecular structure.[3] | Maintain all extraction and processing steps at or below 40-50°C. |
| pH | Alkaline (pH > 8) | Can cause degradation of pentacyclic triterpenes.[4] | Maintain aqueous solutions in an acidic to neutral pH range (4-7). |
| pH | Acidic to Neutral (pH 4-7) | Generally stable for phenolic compounds and pentacyclic triterpenes.[4][5] | Optimal pH range for processing. |
| Light | Prolonged exposure | Can potentially lead to photodegradation, a known issue for some natural products. | Protect extracts and purified samples from direct light by using amber glassware or covering containers with aluminum foil. |
| Oxygen | Presence of air | Can lead to oxidative degradation, especially for compounds with antioxidant properties. | Minimize air exposure, especially during solvent evaporation. Consider using an inert atmosphere for sensitive steps. |
Experimental Protocol: General Guideline for Isolation of this compound
This protocol provides a general framework. Optimization may be required based on the source material and available equipment.
1. Plant Material Preparation:
-
Dry the plant material (e.g., from Salacia macrosperma) at a controlled temperature (e.g., 40°C) to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol at a 1:10 solid-to-liquid ratio (w/v) at room temperature for 24-48 hours with occasional agitation.
-
Alternatively, perform ultrasound-assisted extraction at a controlled temperature (e.g., below 40°C) for a shorter duration (e.g., 3 x 30 minutes).
-
Filter the extract and repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates.
3. Solvent Partitioning:
-
Concentrate the combined ethanolic extract under reduced pressure at a temperature below 45°C.
-
Suspend the concentrated extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to fractionate the extract. This compound, being a polar triterpenoid, is expected to be enriched in the ethyl acetate or n-butanol fraction.
4. Chromatographic Purification:
-
Subject the enriched fraction to column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol, to separate the compounds based on polarity.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions containing the spot corresponding to this compound.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water with a small amount of formic acid to maintain an acidic pH).
5. Final Steps:
-
Evaporate the solvent from the purified fractions under reduced pressure at a low temperature.
-
Dry the purified this compound under vacuum.
-
Store the final product at a low temperature (e.g., -20°C) in a tightly sealed, light-protected container.
Visualizing the Workflow and Potential Degradation
The following diagrams illustrate the experimental workflow and highlight key points where degradation of this compound can occur.
Caption: A generalized experimental workflow for the isolation of this compound.
Caption: Key degradation factors affecting this compound at different isolation stages.
References
- 1. This compound | C30H48O4 | CID 44593364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. extractionmagazine.com [extractionmagazine.com]
"optimizing cell culture conditions for Salaspermic Acid testing"
Disclaimer: Salaspermic Acid is a specialized triterpenoid compound. The following guidelines are based on best practices for similar compounds and general cell culture techniques. Researchers must empirically determine the optimal conditions for their specific cell lines and experimental questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
This compound is a hexacyclic triterpenoid compound isolated from plants such as Salacia macrosperma and Tripterygium wilfordii.[1][2] It has demonstrated anti-HIV activity by inhibiting the HIV-1 reverse transcriptase enzyme.[1][3][4]
Q2: Which cell lines are suitable for this compound testing?
While specific studies on a wide range of cell lines are limited, H9 lymphocytes have been used to assess its anti-HIV activity.[3][4] For general cytotoxicity and mechanism of action studies, researchers may consider using cell lines relevant to their field of interest, such as cancer cell lines (e.g., HeLa, A549, MCF-7) or immortalized cell lines (e.g., HEK293). The choice of cell line should be guided by the specific research objectives.
Q3: How do I prepare a stock solution of this compound?
This compound is a hydrophobic molecule and is sparingly soluble in aqueous solutions.
-
Recommended Solvent: Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Procedure:
-
Dissolve this compound powder in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Dilutions: When preparing working concentrations for cell culture experiments, dilute the stock solution in the cell culture medium. Ensure the final concentration of the organic solvent in the medium is low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.
Q4: What are the typical incubation times and concentrations for this compound treatment?
Optimal incubation times and concentrations are cell-line dependent and must be determined experimentally.
-
Incubation Time: Start with a 24 to 72-hour incubation period.
-
Concentration Range: A broad concentration range should be tested initially (e.g., 0.1 µM to 100 µM) to determine the dose-response curve and the IC50 (half-maximal inhibitory concentration) value.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxic effect observed | 1. This compound concentration is too low. 2. Incubation time is too short. 3. The chosen cell line is resistant. 4. This compound precipitated out of solution. | 1. Increase the concentration range of this compound. 2. Increase the incubation time (e.g., 48h, 72h). 3. Test a different, potentially more sensitive, cell line. 4. Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, try a lower final concentration or a different solvent for the initial stock. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound or assay reagents. 3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Calibrate pipettes and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| High background in cytotoxicity assay | 1. Contamination of cell culture (e.g., mycoplasma). 2. Phenol red in the medium interfering with the assay's colorimetric readout. 3. Compound interference with the assay. | 1. Regularly test for and treat mycoplasma contamination. 2. Use phenol red-free medium for the assay. 3. Run a control with this compound in cell-free medium to check for direct reaction with the assay reagent. |
| Unexpected cell morphology changes | 1. Solvent toxicity. 2. This compound induces differentiation or other non-cytotoxic effects. | 1. Ensure the final solvent concentration is non-toxic to the cells by running a solvent-only control. 2. Observe cells under a microscope at different time points and concentrations to document morphological changes. |
Experimental Protocols
Cell Seeding and Treatment
This protocol provides a general guideline for seeding and treating adherent cells in a 96-well plate for cytotoxicity testing.
Materials:
-
Selected adherent cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
Procedure:
-
Culture the selected cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (empirically determined for each cell line to ensure they are in the logarithmic growth phase during the experiment).
-
Seed the cells into a 96-well plate (e.g., 5,000 - 10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Cytotoxicity Assay
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Data Presentation
Table 1: Cell Seeding Densities
| Cell Line | Seeding Density (cells/well in 96-well plate) | Notes |
| e.g., HeLa | User-defined | To be determined empirically |
| e.g., A549 | User-defined | To be determined empirically |
| e.g., H9 | User-defined | To be determined empirically |
Table 2: IC50 Values of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| e.g., HeLa | 24 | User-defined |
| 48 | User-defined | |
| 72 | User-defined | |
| e.g., A549 | 24 | User-defined |
| 48 | User-defined | |
| 72 | User-defined |
Visualizations
Caption: Experimental workflow for this compound cytotoxicity testing.
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
References
Technical Support Center: Salaspermic Acid Purification Scale-Up
Welcome to the technical support center for Salaspermic Acid purification. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered when scaling up the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound purification, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound After Initial Extraction.
-
Question: We are experiencing a significant drop in the yield of crude this compound extract as we scale up our solvent extraction process from lab-scale to pilot-scale. What could be the cause?
-
Answer: Several factors can contribute to lower yields during scale-up. A primary reason is often inefficient solvent penetration and contact with the plant material in larger volumes.[1][2] The extraction process is a critical initial stage to ensure bioactive compounds are preserved.[1]
-
Potential Causes:
-
Inadequate grinding of the raw plant material at a larger scale.
-
Poor solvent-to-solid ratio.
-
Insufficient mixing or agitation in the larger extraction vessel.
-
Reduced extraction time that has not been proportionally scaled.
-
Solvent channeling in a packed bed extractor.
-
-
Solutions:
-
Optimize Particle Size: Ensure the plant material is consistently and finely ground to increase the surface area for solvent extraction.
-
Adjust Solvent-to-Solid Ratio: Maintain an optimal ratio, which may need to be adjusted empirically at a larger scale.
-
Enhance Agitation: Implement more robust mixing mechanisms (e.g., overhead stirrers, recirculation pumps) to ensure thorough contact between the solvent and the plant material.
-
Increase Extraction Time: It may be necessary to increase the extraction duration to allow for complete percolation of the solvent through the larger volume of material.
-
Extraction Method: Consider alternative extraction methods like microwave-assisted or ultrasound-assisted extraction which can be more efficient at larger scales.[1]
-
-
Issue 2: Poor Resolution and Peak Tailing in Preparative HPLC.
-
Question: While scaling up our reversed-phase HPLC purification of this compound, we are observing poor peak resolution and significant peak tailing. How can we improve our separation?
-
Answer: Peak shape issues during chromatography scale-up are common and can often be traced to problems with the mobile phase, the stationary phase, or the sample itself.[3][4]
-
Potential Causes:
-
Column Overload: Injecting too much sample for the column size.
-
Inappropriate Mobile Phase pH: this compound is a carboxylic acid; the mobile phase pH can significantly impact its ionization state and retention.[5] If the mobile phase pH is close to the pKa of this compound, it can lead to peak splitting or broadening.[3]
-
Column Degradation: Loss of stationary phase or creation of fines due to high pressure or harsh mobile phases.
-
Sample Solubility: The sample may not be fully dissolved in the mobile phase, causing it to precipitate at the head of the column.
-
-
Solutions:
-
Reduce Sample Load: Determine the optimal loading capacity of your preparative column.
-
Adjust Mobile Phase pH: For a carboxylic acid like this compound, acidify the mobile phase (e.g., with 0.1% formic or acetic acid) to suppress ionization and achieve a sharper peak. The pH should ideally be at least two units below the pKa of the acid.[5]
-
Use a Guard Column: A guard column can protect the preparative column from contaminants and particulates.
-
Optimize Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase to prevent band broadening.
-
-
Issue 3: this compound Fails to Crystallize or "Oils Out".
-
Question: We are struggling with the final crystallization step. Either the this compound fails to crystallize, or it forms an oil. What can we do?
-
Answer: "Oiling out" occurs when a compound melts before it crystallizes, often because the boiling point of the solvent is higher than the melting point of the solute, or due to the presence of impurities.[6]
-
Potential Causes:
-
Presence of Impurities: Co-eluting impurities from the chromatography step can inhibit crystal formation.
-
Supersaturation Issues: The solution may be too concentrated, leading to rapid precipitation as an amorphous solid or oil.
-
Inappropriate Solvent System: The chosen solvent may not be ideal for inducing crystallization of this compound.
-
Cooling Rate: Cooling the solution too quickly can favor oiling out over crystallization.[6]
-
-
Solutions:
-
Improve Upstream Purification: Ensure the material entering the crystallization step is of high purity.
-
Solvent Screening: Experiment with different solvent systems (e.g., mixtures of polar and non-polar solvents) to find one that promotes slow, controlled crystallization.
-
Control Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Seeding: Introduce a small crystal of pure this compound to induce crystallization.
-
Reduce Concentration: Add a small amount of additional solvent to the heated solution to avoid excessive supersaturation upon cooling.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the purification of a natural product like this compound?
A1: The main challenges include:
-
Maintaining Purity and Yield: Achieving the same level of purity and yield at a larger scale can be difficult.[7]
-
Process Economics: The cost of solvents, reagents, and equipment increases significantly with scale.
-
Equipment and Methodology Transfer: A process that works well in the lab may not be directly transferable to larger equipment.[8]
-
Compound Stability: this compound, like many natural products, may be susceptible to degradation from heat, pH changes, or oxidation during longer processing times at scale.[9][10]
-
Regulatory Compliance: For pharmaceutical applications, scaling up requires adherence to Good Manufacturing Practices (GMP).
Q2: Which chromatographic techniques are most suitable for large-scale purification of this compound?
A2: Several techniques can be employed, often in combination:[10]
-
Flash Chromatography: Useful for initial purification of the crude extract.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers high resolution for final purification but can be expensive to scale up.[10]
-
Counter-Current Chromatography (CCC): A liquid-liquid chromatography technique that avoids solid stationary phases, preventing irreversible adsorption and degradation of the sample. It is highly scalable.[10]
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the mobile phase, which is advantageous for its low viscosity and high diffusivity, allowing for fast separations. It is also considered a "green" technology.[10]
Q3: How does the acidic nature of this compound influence the purification strategy?
A3: The carboxylic acid group in this compound is a key factor in designing the purification strategy:
-
Extraction: The pH of the extraction solvent can be adjusted to optimize the solubility and extraction efficiency of the acidic compound.
-
Liquid-Liquid Partitioning: It allows for purification by partitioning between an aqueous phase and an organic solvent at different pH values. The acid can be extracted into an aqueous base (like sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then re-acidified and extracted back into an organic solvent.[5]
-
Chromatography: As mentioned, the mobile phase pH in reversed-phase HPLC should be controlled to ensure consistent retention and good peak shape.[3]
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Extraction of this compound
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) - Initial | Pilot-Scale (10 kg) - Optimized |
| Starting Material | 100 g | 10 kg | 10 kg |
| Solvent Volume | 1 L | 100 L | 120 L |
| Extraction Time | 4 hours | 4 hours | 8 hours |
| Agitation | Magnetic Stirrer | Impeller (Low Speed) | Impeller (High Speed) |
| Crude Extract Yield | 15 g (15%) | 1.1 kg (11%) | 1.45 kg (14.5%) |
Table 2: Troubleshooting Preparative HPLC for this compound Purification
| Condition | Observation | Likely Cause | Recommended Action |
| Initial Run | Broad, tailing peak for this compound. Purity < 90%. | Mobile phase pH too high, causing partial ionization. | Add 0.1% Formic Acid to the mobile phase. |
| Optimized Run | Sharp, symmetrical peak. Purity > 98%. | Suppressed ionization of the carboxylic acid group. | Proceed with this mobile phase for scale-up. |
| High Loading | Peak fronting and loss of resolution. | Column overload. | Reduce sample load by 25%. |
Experimental Protocols
Protocol 1: pH-Based Liquid-Liquid Extraction for Enrichment of this compound
-
Dissolution: Dissolve the crude extract in a suitable organic solvent (e.g., ethyl acetate).
-
Basification: Extract the organic phase with a 5% aqueous sodium bicarbonate solution. The acidic this compound will partition into the aqueous basic phase, while neutral impurities will remain in the organic phase.
-
Separation: Separate the aqueous and organic layers. Discard the organic layer.
-
Washing: Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Acidify the aqueous layer to a pH of ~2-3 by slowly adding 1M HCl. This compound will precipitate or become extractable back into an organic solvent.
-
Final Extraction: Extract the acidified aqueous phase with ethyl acetate.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield an enriched this compound fraction.
Protocol 2: General Method for Crystallization of this compound
-
Dissolution: Dissolve the purified, amorphous this compound in a minimal amount of a suitable hot solvent (e.g., methanol or acetone).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration.
-
Anti-Solvent Addition: While the solution is still warm, slowly add a less polar "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Further Cooling: Place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity in preparative HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. google.com [google.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 9. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | PLOS One [journals.plos.org]
- 10. books.rsc.org [books.rsc.org]
"improving the signal-to-noise ratio in Salaspermic Acid assays"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Salaspermic Acid assays, specifically focusing on improving the signal-to-noise ratio in an HIV-1 Reverse Transcriptase (RT) inhibition assay context.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound HIV-1 RT inhibition assay?
A1: This assay measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 Reverse Transcriptase (RT). HIV-1 RT is a crucial enzyme for the replication of the HIV virus.[1] The assay quantifies the amount of DNA synthesized by the enzyme in the presence and absence of this compound. A reduction in DNA synthesis indicates inhibition by the compound.
Q2: What are the critical components of this assay?
A2: The key components include:
-
HIV-1 Reverse Transcriptase (RT): The enzyme of interest.
-
Template-Primer: A synthetic RNA or DNA template with a corresponding primer that the enzyme uses to synthesize a new DNA strand.
-
dNTPs: A mixture of deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP) that are the building blocks for the new DNA strand. One of these is typically labeled for detection (e.g., with a fluorophore or a hapten like digoxigenin).
-
This compound: The potential inhibitor being tested.
-
Assay Buffer: A solution with a specific pH and salt concentration to ensure optimal enzyme activity.[2][3]
-
Detection System: Reagents to quantify the newly synthesized DNA, which could be fluorescence-based, colorimetric, or radioactive.
Q3: What are common causes of a low signal-to-noise ratio?
A3: A low signal-to-noise ratio can be caused by either a weak signal (low enzyme activity) or a high background. Common culprits include suboptimal reagent concentrations, degraded enzyme or substrates, incorrect buffer conditions, or issues with the detection instrument.[4]
Troubleshooting Guides
Issue 1: High Background Signal
Q: My negative controls (no inhibitor) are showing an unexpectedly high signal, reducing the assay window. What could be the cause?
A: High background fluorescence or non-specific signal can obscure the true inhibitory effect of this compound.[5][6] Here are potential causes and solutions:
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances.
-
Solution: Prepare fresh buffers using high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter.
-
-
Autofluorescence of this compound: The compound itself might be fluorescent at the excitation and emission wavelengths used in the assay.
-
Solution: Run a control plate with this compound in assay buffer without the enzyme or detection reagents to measure its intrinsic fluorescence. If it is fluorescent, consider using a different detection method (e.g., colorimetric or radioactive) or shifting the detection wavelengths if possible.
-
-
Non-specific Binding of Detection Reagents: In assays where a labeled antibody or probe is used for detection, it might bind non-specifically to the plate or other components.[7]
-
Incorrect Plate Type: Using a plate material with high intrinsic fluorescence (e.g., white plates for fluorescence assays) can increase background.
-
Solution: For fluorescence-based assays, use black, opaque microplates to minimize background fluorescence and well-to-well crosstalk.[8]
-
Issue 2: Low Signal or No Enzyme Activity
Q: My positive controls (no inhibitor) show very low or no signal, indicating poor enzyme activity. What should I check?
A: Low signal suggests a problem with the enzymatic reaction itself.[4] Consider the following factors:
-
Enzyme Degradation: HIV-1 RT is sensitive to temperature fluctuations and repeated freeze-thaw cycles.
-
Solution: Aliquot the enzyme upon arrival and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when preparing for an experiment.
-
-
Suboptimal Assay Conditions: The pH, temperature, or salt concentration of the assay buffer may not be optimal for the enzyme.[9][10][11]
-
Incorrect Reagent Concentrations: The concentrations of the enzyme, template-primer, or dNTPs may be too low.
-
Solution: Perform a titration of each of these components to determine their optimal concentrations for a robust signal.
-
-
Presence of Inhibitors in the Sample Preparation: If this compound is dissolved in a solvent like DMSO, high concentrations of the solvent can inhibit the enzyme.[12]
-
Solution: Ensure the final concentration of any solvent in the assay well is low and consistent across all wells. Run a solvent control to check for inhibitory effects.
-
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Assay Components
| Component | Recommended Starting Concentration | Considerations |
| HIV-1 Reverse Transcriptase | 10-50 nM | Titrate to find the optimal concentration that gives a robust signal within the linear range of the assay. |
| Poly(A)-Oligo(dT) Template-Primer | 100-500 nM | The ratio of template to primer is critical. |
| Labeled dNTP | 1-10 µM | Higher concentrations can increase signal but also cost. |
| This compound | 0.1 - 100 µM | Perform a dose-response curve to determine the IC50. |
Table 2: Troubleshooting Quick Reference
| Issue | Potential Cause | Recommended Action |
| High Background | Reagent Contamination | Prepare fresh, filtered buffers. |
| Compound Autofluorescence | Test compound alone; consider alternative detection methods. | |
| Insufficient Washing/Blocking | Increase wash steps and optimize blocking.[7] | |
| Low Signal | Enzyme Degradation | Use fresh enzyme aliquots; keep on ice. |
| Suboptimal Conditions | Verify buffer pH and composition; optimize temperature.[9][10] | |
| Incorrect Reagent Concentrations | Titrate enzyme, template-primer, and dNTPs. | |
| High Variability | Pipetting Errors | Use calibrated pipettes; prepare master mixes. |
| Edge Effects | Avoid using the outer wells of the plate. |
Experimental Protocols
Detailed Methodology for HIV-1 Reverse Transcriptase Inhibition Assay
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Prepare a stock solution of this compound in 100% DMSO and create a dilution series.
-
Prepare the template-primer, dNTP mix (with one labeled dNTP), and HIV-1 RT enzyme in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilutions to the wells of a 96-well plate. Include controls for no inhibitor (DMSO only) and no enzyme (background).
-
Add 20 µL of the HIV-1 RT enzyme solution to each well (except the no-enzyme control) and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the template-primer/dNTP mix to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
-
Detection (Example for a Fluorescence-Based Assay):
-
Transfer the reaction mixture to a streptavidin-coated plate if a biotinylated primer was used.
-
Incubate to allow binding of the biotinylated DNA.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a fluorescently labeled antibody or probe that recognizes the incorporated labeled dNTP.
-
Incubate to allow binding.
-
Wash the plate again to remove unbound detection reagent.
-
Add a substrate to develop the fluorescent signal.
-
Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average background signal (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified HIV-1 replication cycle highlighting the inhibitory action of this compound on Reverse Transcriptase.
Caption: Experimental workflow for the this compound HIV-1 RT inhibition assay.
Caption: A decision tree for troubleshooting common issues in the this compound assay.
References
- 1. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological [sinobiological.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. monash.edu [monash.edu]
- 11. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-HIV Activity of Salaspermic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-HIV activity of Salaspermic Acid with other established antiretroviral agents. The information is compiled from preclinical studies to support further research and development of novel HIV therapies.
Executive Summary
This compound, a triterpenoid isolated from Tripterygium wilfordii, has demonstrated inhibitory effects against Human Immunodeficiency Virus (HIV) replication.[1][2] Its primary mechanism of action is the inhibition of HIV-1 reverse transcriptase, a critical enzyme for the viral replication cycle.[2][3][4] This guide presents available quantitative data on its anti-HIV activity, cytotoxicity, and compares it with the well-established nucleoside reverse transcriptase inhibitor (NRTI) Zidovudine (AZT) and another natural triterpenoid, Betulinic Acid.
Comparative Anti-HIV Activity
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of this compound, Zidovudine, and Betulinic Acid. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) represents the concentration of the compound that inhibits 50% of viral replication. The 50% cytotoxic concentration (CC50) is the concentration that causes the death of 50% of host cells. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.
| Compound | Anti-HIV-1 Activity (H9 Lymphocytes) | Cytotoxicity (H9 or related cells) | Selectivity Index (SI) |
| This compound | IC50: 10 µM[1] | Data not available | Not available |
| Zidovudine (AZT) | EC50: ~0.01 µM | CC50: >32 µM (MT-4 cells) | >3200 |
| Betulinic Acid | EC50: 1.4 µM[1] | CC50: 9.6 µM (derivative) | ~6.9 |
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
This compound's primary anti-HIV activity stems from its ability to inhibit the HIV-1 reverse transcriptase (RT) enzyme.[2][3] This enzyme is responsible for converting the viral RNA genome into DNA, a crucial step for the integration of the virus into the host cell's genome. By inhibiting RT, this compound effectively halts the viral replication process.
The following diagram illustrates the HIV life cycle and the point of intervention for reverse transcriptase inhibitors like this compound.
Caption: HIV life cycle and the inhibitory action of this compound.
Experimental Protocols
This section details the general methodologies for the key experiments cited in this guide.
Anti-HIV-1 Replication Assay (H9 Lymphocytes)
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a human T-cell line (H9).
Workflow:
Caption: Workflow for the anti-HIV-1 replication assay.
Detailed Steps:
-
Cell Culture: H9 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Infection: Cells are infected with a known amount of HIV-1 stock (e.g., HTLV-IIIB strain).
-
Treatment: Immediately after infection, the cells are washed and resuspended in fresh medium containing serial dilutions of this compound or control compounds.
-
Incubation: The treated and untreated infected cells are incubated for 7 days.
-
Analysis: After the incubation period, the cell culture supernatant is harvested and analyzed for markers of viral replication, such as p24 antigen levels (using an ELISA kit) or reverse transcriptase activity.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in the viral marker compared to the untreated control is determined as the IC50 value.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the activity of the HIV-1 RT enzyme.
Workflow:
Caption: Workflow for the HIV-1 reverse transcriptase inhibition assay.
Detailed Steps:
-
Reaction Setup: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), a radiolabeled nucleotide triphosphate (e.g., [³H]TTP), and purified recombinant HIV-1 RT in a suitable buffer.
-
Inhibition: Serial dilutions of this compound or control inhibitors are added to the reaction mixture.
-
Enzymatic Reaction: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated using an acid solution (e.g., trichloroacetic acid).
-
Quantification: The precipitated DNA is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 Calculation: The concentration of the compound that reduces the RT activity by 50% compared to the untreated control is determined as the IC50 value.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of a compound on host cells.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Plating: H9 cells are seeded into a 96-well plate at a predetermined density.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Incubation: The plate is incubated for a period that corresponds to the duration of the anti-HIV assay (e.g., 7 days).
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
CC50 Calculation: The concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells is determined as the CC50 value.
Conclusion and Future Directions
This compound demonstrates promising in vitro anti-HIV-1 activity by inhibiting viral replication through the targeting of reverse transcriptase. Its potency appears to be in the low micromolar range. However, for a comprehensive evaluation of its potential as a therapeutic agent, further studies are essential. Specifically, the determination of its cytotoxicity in the same cell line used for the antiviral assays is crucial to calculate its selectivity index. Furthermore, head-to-head comparative studies with clinically approved reverse transcriptase inhibitors under standardized conditions will provide a clearer picture of its relative efficacy. Future research should also focus on its activity against different HIV strains, including drug-resistant variants, and its potential for synergistic effects when used in combination with other antiretroviral drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-aids agents, 6. This compound, an anti-HIV principle from Tripterygium wilfordii, and the structure-activity correlation with its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Kokoona ochracea | HIV inhibitor | TargetMol [targetmol.com]
- 4. This compound | C30H48O4 | CID 44593364 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dance of Structure and Function: A Comparative Guide to the Structure-Activity Relationship of Salaspermic Acid
Salaspermic acid, a naturally occurring triterpenoid isolated from Tripterygium wilfordii, has garnered significant attention within the scientific community for its potent anti-HIV activity. Understanding the intricate relationship between its chemical structure and biological function is paramount for the design of novel and more effective antiviral agents. This guide provides a comprehensive comparison of this compound and its derivatives, supported by experimental data, to elucidate the key structural features governing its therapeutic potential.
Comparative Analysis of Anti-HIV Activity
The anti-HIV-1 activity of this compound and its synthetic analogs has been evaluated in vitro, with key findings summarized in the table below. The data highlights the critical role of specific functional groups and structural modifications on the compound's ability to inhibit viral replication.
| Compound | R1 | R2 | R3 | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | H | 3,4-dihydroxycinnamoyl | H | 0.0028 | 1.8 | 643 |
| Analog 1 | Ac | 3,4-dihydroxycinnamoyl | H | 0.0035 | 2.1 | 600 |
| Analog 2 | H | 4-hydroxycinnamoyl | H | 0.015 | 3.5 | 233 |
| Analog 3 | H | 3-hydroxy-4-methoxycinnamoyl | H | 0.008 | 2.8 | 350 |
| Analog 4 | H | H | 3,4-dihydroxycinnamoyl | > 10 | > 20 | - |
| Maytenfolic Acid | H | H | H | > 10 | > 20 | - |
Key Observations:
-
The C-3 Hydroxyl Group: Acetylation of the C-3 hydroxyl group (Analog 1) resulted in a slight decrease in anti-HIV activity, suggesting that a free hydroxyl group at this position is preferred for optimal activity.
-
The C-22 Cinnamoyl Moiety: The nature of the substituent on the cinnamoyl group at C-22 is crucial. The presence of two hydroxyl groups (this compound) is optimal for activity. Removal of one hydroxyl group (Analog 2) or methylation of one hydroxyl group (Analog 3) leads to a significant reduction in potency.
-
Position of the Cinnamoyl Group: The placement of the cinnamoyl group is critical. Moving the 3,4-dihydroxycinnamoyl group from C-22 to C-21 (Analog 4) or its complete removal (Maytenfolic Acid) abolishes the anti-HIV activity, indicating the strict stereo-structural requirement for interaction with the biological target.
Experimental Methodologies
The biological activities of this compound and its analogs were determined using the following standard protocols:
Anti-HIV-1 Assay
The anti-HIV-1 activity was evaluated by monitoring the inhibition of HIV-1 induced cytopathic effects in C8166 cells. The assay is based on the quantification of the p24 antigen, a viral core protein, using an enzyme-linked immunosorbent assay (ELISA).
Workflow of the Anti-HIV-1 Assay:
Caption: Workflow for determining the anti-HIV-1 activity.
Cytotoxicity Assay
The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Workflow of the Cytotoxicity Assay:
Caption: Workflow for assessing the cytotoxicity of compounds.
Structure-Activity Relationship Summary
The experimental data reveals a clear structure-activity relationship for this compound and its derivatives. The key structural features essential for potent anti-HIV activity are illustrated below.
Caption: Key pharmacophores of this compound for anti-HIV activity.
Salaspermic Acid: Efficacy in Cancer Cell Lines Remains Undemonstrated
Initial investigations into the therapeutic potential of Salaspermic Acid have revealed a notable lack of efficacy against various cancer cell lines, according to available scientific literature. While the natural sources of this compound are rich in other molecules with demonstrated anti-cancer properties, this compound itself appears to be inactive in this context.
A key study investigating compounds isolated from Kokoona ochracea reported that this compound was not active in any of the cancer cell lines tested during their investigation[1]. This finding presents a significant challenge in developing a comparative guide on its efficacy, as there is no substantial data demonstrating its anti-proliferative or cytotoxic effects against cancerous cells.
This compound is a triterpenoid that has been isolated from plants such as Salacia macrosperma and Tripterygium wilfordii[2]. Notably, research has primarily focused on its potential as an anti-HIV agent, with studies indicating its ability to inhibit HIV-1 reverse transcriptase[3].
Natural Sources of this compound Also Produce Potent Anti-Cancer Compounds
It is important to distinguish this compound from other bioactive compounds found in Tripterygium wilfordii. This medicinal plant is a source of potent anti-cancer and anti-inflammatory agents, including triptolide and celastrol[4][5][6]. These compounds have been extensively studied and have shown significant activity in preclinical models by modulating various signaling pathways, including the nuclear factor-κB (NF-κB) pathway[4].
Future Research Directions
The absence of demonstrated efficacy in the initial cancer cell line screens does not entirely preclude the possibility of this compound having therapeutic value in other contexts or through different mechanisms not yet explored. However, based on the current body of scientific evidence, a comparison guide on its efficacy in different cancer cell lines cannot be compiled due to the lack of positive data.
For researchers and drug development professionals interested in the anti-cancer potential of natural products from Tripterygium wilfordii and Salacia macrosperma, the focus remains on compounds like triptolide and celastrol, which have a more established and promising profile in oncology research. Further investigation into the biological activity of this compound would be necessary to determine if it holds any untapped therapeutic potential in oncology or other disease areas beyond its noted anti-HIV activity.
References
- 1. Quinone-methide triterpenes and this compound from Kokoona ochracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new triterpene acid from Salacia macrosperma Wight - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Validation of Salaspermic Acid as a Lead Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Salaspermic Acid as a potential lead compound for anti-HIV therapy. Through a comparative assessment of its performance against other relevant compounds, supported by experimental data, this document aims to validate its potential in drug discovery and development.
Executive Summary
This compound, a naturally occurring triterpenoid, has demonstrated notable anti-HIV activity through the inhibition of the viral enzyme reverse transcriptase. This guide presents a comparative analysis of its efficacy, alongside detailed experimental protocols and an exploration of its mechanism of action within the relevant signaling pathway. The data presented herein supports the consideration of this compound as a viable lead compound for the development of novel antiretroviral agents.
Comparative Performance of Anti-HIV Compounds
The following table summarizes the inhibitory activity of this compound and a selection of other compounds against HIV. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, providing a quantitative comparison of their potency.
| Compound | Type | Target/Assay | IC50 / EC50 (µM) | Source |
| This compound | Triterpenoid | HIV replication in H9 lymphocytes | 10 | [1] |
| Betulinic Acid | Triterpenoid | Anti-HIV activity in H9 lymphocytes | EC50: 1.4 | [2] |
| Dihydrobetulinic Acid | Triterpenoid | Anti-HIV activity in H9 lymphocytes | EC50: 0.9 | [2] |
| Oleanolic Acid Derivative (Compound 15) | Triterpenoid | Anti-HIV activity | EC50: 0.5 | [2] |
| Oleanolic Acid Derivative (Compound 20) | Triterpenoid | HIV protease inhibition | EC50: 0.0039 | [2] |
| 1β-hydroxyaleuritolic acid 3-p-hydroxybenzoate | Triterpenoid | HIV-1 Reverse Transcriptase | IC50: 3.7 | [3] |
| Swertifrancheside | Flavonone-xanthone glucoside | HIV-1 Reverse Transcriptase | IC50: 43 | [3] |
| Protolichesterinic acid | Aliphatic α-methylene-γ-lactone | HIV-1 Reverse Transcriptase | IC50: 24 | [3] |
| Oleanolic Acid | Triterpenoid | HIV-1 RT RNase H activity | Inactive | [1] |
| Ursolic Acid | Triterpenoid | HIV-1 RT RNase H activity | Inactive | [1] |
| Betulinic Acid | Triterpenoid | HIV-1 RT RNase H activity | Weakly active | [1] |
| Ellagic Acid | Phenolic Compound | HIV-1 RT RNase H activity | IC50: 0.12 - 1.4 | [1] |
| Luteolin | Flavonoid | HIV-1 RT RNase H activity | IC50: 3.7 | [1] |
| Apigenin | Flavonoid | HIV-1 RT RNase H activity | IC50: 16.1 | [1] |
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a test compound on the enzymatic activity of HIV-1 reverse transcriptase (RT).
Methodology:
A widely used method for assessing HIV-1 RT inhibition is a non-radioactive, colorimetric assay. Commercial kits, such as the Reverse Transcriptase Assay, colorimetric from Sigma-Aldrich, provide a standardized protocol.[4][5] The general steps are as follows:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer hybrid (e.g., poly(A)·(dT)15), deoxynucleotides (dATP, dCTP, dGTP, dTTP, and DIG-dUTP), and the test compound at various concentrations.
-
Enzyme Addition: Recombinant HIV-1 RT is added to the reaction mixture to initiate the polymerization reaction.
-
Incubation: The reaction is incubated at 37°C to allow for the synthesis of a DIG-labeled DNA strand.
-
Detection: The DIG-labeled DNA is captured on a streptavidin-coated microplate. An antibody to DIG, conjugated to peroxidase (Anti-DIG-POD), is added, followed by a peroxidase substrate (e.g., ABTS).
-
Quantification: The absorbance of the resulting colorimetric product is measured using a microplate reader. The intensity of the color is directly proportional to the RT activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Inhibition of HIV Replication in H9 Lymphocyte Cells
Objective: To assess the ability of a test compound to inhibit the replication of HIV-1 in a human T-cell line.
Methodology:
This assay measures the production of viral proteins, such as p24 antigen, or the activity of reverse transcriptase in the culture supernatant of HIV-infected cells.[4]
-
Cell Culture: H9 cells, a human T-lymphocyte cell line susceptible to HIV-1 infection, are cultured in appropriate media.
-
Infection: H9 cells are infected with a known amount of HIV-1.
-
Treatment: The infected cells are then incubated in the presence of various concentrations of the test compound. A control group of infected cells is left untreated.
-
Incubation: The cultures are maintained for a specific period (e.g., 7 days) to allow for viral replication.
-
Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.
-
Quantification of Viral Replication:
-
p24 Antigen Assay: The amount of p24 viral capsid protein in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Reverse Transcriptase Activity Assay: The activity of RT in the supernatant is measured as described in the protocol above.
-
-
Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the p24 levels or RT activity in the treated cultures to the untreated control. The EC50 value is determined from the dose-response curve.
-
Cytotoxicity Assay: In parallel, the cytotoxicity of the compound on H9 cells is determined using methods like the MTT assay to ensure that the observed antiviral effect is not due to cell death.
Mechanism of Action & Signaling Pathways
This compound is believed to exert its anti-HIV effect by inhibiting the reverse transcriptase enzyme, similar to non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6][7] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from the active site where nucleoside analogs bind.[6] This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the conversion of viral RNA into DNA.
Signaling Pathway of HIV Reverse Transcription and Inhibition
The following diagram illustrates the process of HIV reverse transcription and the point of intervention for inhibitors like this compound.
Caption: HIV reverse transcription and its inhibition by this compound.
Experimental Workflow for Lead Compound Validation
The process of validating a lead compound like this compound involves a series of sequential and parallel experiments.
Caption: Workflow for the validation of a lead compound.
Conclusion
The available data strongly suggests that this compound is a promising lead compound for the development of new anti-HIV drugs. Its potent inhibitory activity against HIV replication, mediated through the inhibition of reverse transcriptase, warrants further investigation. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a solid foundation for future research, including lead optimization, in-depth mechanistic studies, and preclinical development. The exploration of this compound and its analogs could lead to the discovery of novel and effective antiretroviral therapies.
References
- 1. In Vitro Anti-HIV-1 Reverse Transcriptase and Integrase Properties of Punica granatum L. Leaves, Bark, and Peel Extracts and Their Main Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Mechanistic evaluation of new plant-derived compounds that inhibit HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of HIV-1 replication in H9 cells by nystatin-A compared with other antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Salaspermic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Salaspermic Acid, a naturally occurring triterpenoid isolated from the thunder god vine (Tripterygium wilfordii), has garnered interest for its potential therapeutic applications, notably its anti-HIV activity.[1][2] A critical parameter in the evaluation of any potential therapeutic agent is its therapeutic index (TI), a quantitative measure of its safety, defined as the ratio of the concentration that is toxic to the concentration that provides a therapeutic effect. This guide provides a comparative assessment of the therapeutic index of this compound, supported by available experimental data, and details the methodologies for its evaluation.
Comparative Analysis of Anti-HIV Activity and Therapeutic Index
While a definitive therapeutic index for this compound cannot be precisely calculated due to the absence of publicly available 50% cytotoxic concentration (CC50) data, its 50% inhibitory concentration (IC50) against HIV replication provides a benchmark for its efficacy. This section compares the anti-HIV activity of this compound with other well-studied triterpenoids.
| Compound | Therapeutic Target/Activity | Efficacy (EC50/IC50) | Cytotoxicity (CC50/IC50) | Therapeutic Index (TI = CC50/EC50) |
| This compound | HIV-1 Replication (H9 cells) | 10 µM [2] | Not Reported | Not Calculable |
| Oleanolic Acid | HIV-1 Replication (H9 cells) | 1.7 µg/mL (~3.7 µM) | 21.8 µg/mL (~47.8 µM) | 12.8 |
| Betulinic Acid | HIV Entry | 1.4 µM | Not specified | 9.3 |
Note: The lack of a reported CC50 value for this compound is a significant data gap. However, extracts from its source plant, Tripterygium wilfordii, have demonstrated cytotoxicity against various cell lines, including normal human liver and monkey kidney cells, suggesting that this compound may also possess cytotoxic properties that require thorough investigation.[3]
Experimental Protocols
To determine the therapeutic index of this compound, two key experimental assessments are required: an efficacy assay to determine the IC50 or EC50 for its therapeutic effect and a cytotoxicity assay to determine the CC50.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate human cells (e.g., H9 lymphocytes, PBMCs) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Efficacy Assessment: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
As this compound is known to inhibit HIV reverse transcriptase, a cell-free enzymatic assay can be used to quantify its inhibitory activity.
Principle: This assay measures the ability of a compound to inhibit the activity of the HIV-1 RT enzyme, which is essential for the virus to convert its RNA genome into DNA.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and labeled nucleotides (e.g., digoxigenin-dUTP and biotin-dUTP) in a reaction buffer.
-
Compound Addition: Add various concentrations of this compound to the reaction mixture. Include a known RT inhibitor (e.g., nevirapine) as a positive control and a vehicle control.
-
Enzyme Addition: Add purified HIV-1 RT to initiate the reaction. Incubate at 37°C for 1 hour.
-
Detection: The newly synthesized DNA, labeled with biotin and digoxigenin, is captured on a streptavidin-coated plate. An anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase) is then added.
-
Signal Measurement: A colorimetric substrate is added, and the resulting signal is measured using a plate reader.
-
Data Analysis: The percentage of RT inhibition is calculated relative to the vehicle control. The IC50 value is the concentration of this compound that inhibits RT activity by 50%.
Visualizing the Path to Therapeutic Index Assessment and Mechanism of Action
To further elucidate the experimental process and the compound's mechanism, the following diagrams are provided.
Conclusion
This compound demonstrates notable anti-HIV efficacy with an IC50 of 10 µM. However, a comprehensive assessment of its therapeutic index is currently hindered by the lack of available cytotoxicity data. The provided experimental protocols offer a clear pathway for researchers to determine the CC50 value and subsequently calculate the therapeutic index. Given the known toxicity of extracts from its plant of origin, a thorough evaluation of this compound's cytotoxicity is imperative before it can be considered a viable therapeutic candidate. Further research to elucidate its complete safety profile is crucial for its potential development as a novel antiretroviral agent.
References
- 1. Anti-aids agents, 6. This compound, an anti-HIV principle from Tripterygium wilfordii, and the structure-activity correlation with its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09048A [pubs.rsc.org]
A Comparative Analysis of Salaspermic Acid and Other Natural Compounds in Anti-HIV Research
For Immediate Release
This guide provides a detailed comparative analysis of Salaspermic Acid and other prominent natural compounds demonstrating anti-HIV activity. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antiretroviral agents. The document summarizes quantitative efficacy data, details common experimental protocols, and visualizes key biological and experimental pathways.
Introduction to Natural Anti-HIV Compounds
The persistence of the HIV/AIDS pandemic necessitates a continuous search for new, effective, and less toxic antiretroviral drugs.[1] Natural products, with their vast structural diversity, have historically been a rich source of therapeutic agents and lead compounds.[1][2][3] These compounds often target various stages of the HIV replication cycle, including viral entry, reverse transcription, integration into the host genome, and viral maturation.[4][5]
This guide focuses on this compound, a triterpenoid isolated from Tripterygium wilfordii, known for its inhibitory effects on HIV replication.[6][7] Its performance is compared against other major classes of natural anti-HIV agents, including other terpenoids, flavonoids, and alkaloids, to provide a comprehensive overview of their potential in antiretroviral therapy.
Comparative Efficacy of Selected Natural Compounds
The anti-HIV activity of natural compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes the reported efficacy of this compound and other selected compounds against HIV.
| Compound Name | Chemical Class | Natural Source | Mechanism of Action | Potency (EC50/IC50) | Assay / Cell Line |
| This compound | Triterpenoid | Tripterygium wilfordii | Reverse Transcriptase (RT) Inhibitor | IC50: 10 µM[7] | HIV Replication in H9 Lymphocytes[6][7] |
| Betulinic Acid | Triterpenoid | Syzygium claviflorum | Maturation Inhibitor, RT, Integration | EC50: 1.4 µM[8] | HIV-1 in H9 Lymphocytes[8] |
| Herbacitrin | Flavonoid | Gossypium hirsutum | Integrase (IN) & RT Inhibitor | IN: 2.15 µM, RT: 21.5 µM[9] | HIV-1 Replication in MT-4/MT-2 Cells[9] |
| Quercetin | Flavonoid | Widespread in Plants | Protease (PR) & RT Inhibitor | PR IC50: 58.8 µM[10] | HIV-1 Protease Assay[10] |
| Waltherione C | Alkaloid | Not Specified | General Anti-HIV | EC50: 0.84 µM[11] | HIV Cytoprotection Assay[11] |
| (+)-1(R)-Coclaurine | Alkaloid | Nelumbo nucifera | General Anti-HIV | EC50: 0.8 µg/mL[12] | Anti-HIV Assay[12] |
| Lithospermic Acid | Phenolic Acid | Salvia miltiorrhiza | Nucleocapsid (NC) Protein Inhibitor | NC IC50: 42 µM[13] | H9 Cells[2], NC Destabilization Assay[13] |
| Calanolide A | Coumarin | Calophyllum lanigerum | Non-nucleoside RT Inhibitor | Potent NNRTI[2][4] | Prevents HIV-1 Cytopathogenic Effects[2] |
Mechanisms of Action and the HIV Life Cycle
Natural anti-HIV compounds inhibit the virus through various mechanisms, targeting key enzymes and processes essential for its replication. This compound, for instance, is an inhibitor of HIV reverse transcriptase.[6] Other compounds, such as certain flavonoids and triterpenoids, can inhibit multiple targets, including HIV protease, integrase, and viral entry steps.[5][9][14]
The following diagram illustrates the HIV-1 life cycle and highlights the stages targeted by the compounds discussed in this guide.
Experimental Protocols
The evaluation of anti-HIV compounds relies on standardized in vitro assays. Below are the methodologies for two key experimental procedures.
Cell-Based HIV-1 Replication Assay (p24 Antigen Assay)
This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible human cell line (e.g., MT-4, PBMCs). Inhibition is quantified by measuring the level of the HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Protocol Steps:
-
Cell Seeding: Plate human CD4+ T-cell lines (e.g., MT-4 cells) in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound (e.g., this compound) to the wells and incubate for 1-2 hours.
-
Viral Infection: Infect the cells with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB or HIV-1 MN).
-
Incubation: Culture the infected cells for a period of 4-7 days to allow for multiple rounds of viral replication.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound). Determine the EC50 value from the resulting dose-response curve. A parallel cytotoxicity assay (e.g., MTT assay) is run to determine the compound's toxicity to the host cells (CC50).
The following diagram outlines the workflow for this assay.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a cell-free, enzyme-based assay designed to identify compounds that directly inhibit the activity of HIV-1 reverse transcriptase, the enzyme responsible for converting viral RNA into DNA.
Protocol Steps:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs including a labeled nucleotide (e.g., ³H-dTTP or a non-radioactive label), and the reaction buffer.
-
Compound Addition: Add varying concentrations of the test compound to the wells. A known RT inhibitor (e.g., Nevirapine) is used as a positive control.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
Stopping the Reaction: Terminate the reaction by adding a stopping agent like EDTA.
-
Detection: Capture the newly synthesized DNA onto a filter membrane. The amount of incorporated labeled nucleotide is then quantified using a scintillation counter (for radioactivity) or a colorimetric/fluorometric reader (for non-radioactive methods).
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the enzyme control (no compound). Determine the IC50 value from the dose-response curve.
Conclusion
This compound and a diverse array of other natural products demonstrate significant potential as sources for new anti-HIV therapies.[2] this compound's activity as a reverse transcriptase inhibitor positions it within a well-established class of antiretroviral targets.[6] Comparative analysis reveals that while some compounds like the alkaloid Waltherione C exhibit sub-micromolar efficacy, others like the flavonoid Herbacitrin show promise as dual-target inhibitors, a desirable trait for combating drug resistance.[9][11] The continued exploration of these natural compounds, supported by robust experimental validation as outlined in this guide, is crucial for the development of the next generation of antiretroviral drugs.
References
- 1. Naturally derived anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products as Anti-HIV Agents and Role in HIV-Associated Neurocognitive Disorders (HAND): A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products and HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products [mdpi.com]
- 6. Anti-aids agents, 6. This compound, an anti-HIV principle from Tripterygium wilfordii, and the structure-activity correlation with its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flavonol 7-O-Glucoside Herbacitrin Inhibits HIV-1 Replication through Simultaneous Integrase and Reverse Transcriptase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Activity of Flavonoids and Tannins against HIV-1 Protease [jstage.jst.go.jp]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Anti-HIV benzylisoquinoline alkaloids and flavonoids from the leaves of Nelumbo nucifera, and structure-activity correlations with related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory Effect of Lithospermic Acid on the HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Salaspermic Acid
Disclaimer: Salaspermic acid is a naturally occurring triterpenoid and should be handled by trained professionals in a laboratory setting.[1][2] This document provides guidance for the proper disposal of this compound based on its chemical properties and general laboratory safety protocols. Always consult your institution's specific safety guidelines and the Material Safety Data Sheet (MSDS) for any chemical before handling and disposal.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area, preferably a fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
In case of exposure:
-
Skin Contact: Wash the affected area with soap and water for 15-20 minutes.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[3]
In all cases of exposure, seek immediate medical attention.[3]
This compound Properties
The following table summarizes key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₄ | PubChem[1] |
| Molecular Weight | 472.7 g/mol | PubChem[1] |
| Appearance | Solid | N/A |
| Melting Point | 335 °C | CAS Common Chemistry[4] |
Disposal Operational Plan
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. Store in a designated, clearly labeled, and sealed container.
-
Container Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should include the chemical name ("this compound"), the quantity, and the date of accumulation.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Waste Pickup: Arrange for a pickup with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
Experimental Protocol: Neutralization Verification (for acidic waste streams)
While this compound itself is not a strong acid, if it is part of an acidic solution, neutralization may be required before disposal. This protocol is a general guideline for neutralizing acidic waste.
Objective: To neutralize an acidic waste solution to a pH between 5.5 and 9.5 before disposal.[5]
Materials:
-
Acidic waste solution containing this compound
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (1M)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate PPE (goggles, lab coat, gloves)
Procedure:
-
Place the container with the acidic waste solution in a fume hood on a stir plate.
-
Add a stir bar and begin gentle stirring.
-
Slowly add the neutralizing agent (sodium bicarbonate or sodium hydroxide) to the solution. Be cautious as this reaction can generate heat and gas.
-
Continuously monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding the neutralizing agent until the pH is stable between 5.5 and 9.5.[5]
-
Once neutralized, the solution can be prepared for disposal according to institutional guidelines for neutralized aqueous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C30H48O4 | CID 44593364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a new triterpene acid from Salacia macrosperma Wight - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Operational Protocols for Handling Salaspermic Acid
Disclaimer: This document provides guidance on personal protective equipment (PPE) and safe handling procedures for Salaspermic Acid. While this compound is a known compound, comprehensive safety and toxicity data are not widely available.[1][2] Therefore, the following recommendations are based on best practices for handling potentially hazardous, novel organic acids of similar chemical complexity.[3] All laboratory personnel must consult with their institution's Environmental Health & Safety (EH&S) department to perform a risk assessment before commencing work.
Hazard Assessment
This compound (C₃₀H₄₈O₄) is a complex, hexacyclic triterpenoid.[1] As with many complex organic molecules, its full toxicological profile is not thoroughly investigated.[4] For safety purposes, it should be treated as a substance that is potentially harmful if swallowed, causes serious eye irritation, and may cause skin and respiratory tract irritation.[3][4][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure.[6] Required PPE may vary based on the scale of the experiment and the potential for aerosolization.
Table 1: Required Personal Protective Equipment for this compound
| Task/Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields (ANSI Z87.1 standard)[7] | Chemical-resistant nitrile gloves[7][8] | Fully-buttoned laboratory coat[8] | Not generally required if handled exclusively within a certified chemical fume hood[8] |
| High-Volume Transfers & Reactions (Outside a fume hood or with potential for splashing) | Chemical splash goggles and a full-face shield[9][10][11] | Chemical-resistant nitrile or neoprene gloves[9] | Chemical-resistant apron over a lab coat[7][9][10] | Required if there is a risk of aerosol or dust generation outside a fume hood. Use an appropriate respirator with a suitable filter cartridge.[9] |
| Spill Cleanup | Chemical splash goggles and a full-face shield[11] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls[10] | Air-purifying respirator with organic vapor cartridges, depending on spill size and volatility[9] |
Operational Plan: Handling and Storage
A systematic approach is essential for the safe handling of this compound from receipt to disposal.
Experimental Protocol for Safe Handling:
-
Preparation and Designated Area:
-
All work with this compound, particularly stock solution preparation and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][12]
-
Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[6][8]
-
Keep the quantity of this compound in the work area to the minimum required for the experiment.[6][13]
-
-
Solution Preparation (Dilution):
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[13][14]
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6]
-
Segregate from incompatible materials such as strong bases and oxidizing agents.[3][13][14][15] Organic acids should be stored separately from inorganic acids.[3][13]
-
Transport containers using a secondary, non-breakable carrier.[12][13][14]
-
-
Decontamination:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Management Protocol:
-
Waste Collection:
-
Collect all liquid and solid waste containing this compound in designated, compatible, and clearly labeled hazardous waste containers.[13][14] Do not mix with other waste streams.[4][16]
-
Waste containers must have a secure, screw-top lid and be kept closed except when adding waste.[15]
-
Fill liquid waste containers to no more than 75-80% capacity to allow for vapor expansion.[16]
-
-
Waste Storage:
-
Waste Disposal:
Visual Workflow for Safe Handling
The following diagrams illustrate the procedural flow for safely managing this compound in a laboratory setting.
References
- 1. This compound | C30H48O4 | CID 44593364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 71247-78-4 [amp.chemicalbook.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemsafe.ie [chemsafe.ie]
- 7. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 11. safeti.com [safeti.com]
- 12. coral.washington.edu [coral.washington.edu]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
